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  • Product: (3-Propoxyphenyl)methanamine hydrochloride
  • CAS: 467462-57-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (3-Propoxyphenyl)methanamine Hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing (3-Propoxyphenyl)methanamine hydrochloride, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (3-Propoxyphenyl)methanamine hydrochloride, a valuable chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary and logical synthetic routes, commencing from readily available starting materials. Each pathway is elaborated with detailed step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized using reaction diagrams. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction to (3-Propoxyphenyl)methanamine Hydrochloride

(3-Propoxyphenyl)methanamine hydrochloride is an organic compound with the chemical formula C10H16ClNO.[1] It is a primary amine hydrochloride salt, a structural motif that is of significant interest in medicinal chemistry and materials science due to its potential for further functionalization and its physicochemical properties which can enhance solubility and stability. A thorough understanding of its synthesis is crucial for its application in research and development. This guide will focus on two robust and scientifically sound methods for its preparation: the reductive amination of 3-propoxybenzaldehyde and the reduction of 3-propoxybenzonitrile.

Table 1: Physicochemical Properties of (3-Propoxyphenyl)methanamine Hydrochloride

PropertyValueSource
Molecular Formula C10H16ClNO[1]
Molecular Weight 201.69 g/mol [1]
SMILES CCCOC1=CC=CC(=C1)CN.Cl[1]
CAS Number 467462-57-3[1]

Synthesis Pathway I: Reductive Amination of 3-Propoxybenzaldehyde

This pathway is a classic and highly effective method for the synthesis of primary amines from aldehydes.[2][3] It involves two main stages: the preparation of the key intermediate, 3-propoxybenzaldehyde, followed by its conversion to the target amine via reductive amination.

Step 1: Synthesis of 3-Propoxybenzaldehyde via Williamson Ether Synthesis

The initial step involves the propylation of 3-hydroxybenzaldehyde. 3-hydroxybenzaldehyde is a commercially available starting material that can be used in the synthesis of various more complex molecules.[4][5] The Williamson ether synthesis is a reliable and well-established method for forming ethers. In this reaction, the hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether.

Reaction Scheme:

G cluster_reactants Reactants 3-Hydroxybenzaldehyde 3-Propoxybenzaldehyde 3-Hydroxybenzaldehyde->3-Propoxybenzaldehyde Williamson Ether Synthesis Propyl_halide CH3CH2CH2-X Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone)

Caption: Williamson Ether Synthesis of 3-Propoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-Propoxybenzaldehyde

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane or 1-iodopropane (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-propoxybenzaldehyde.

Step 2: Reductive Amination of 3-Propoxybenzaldehyde

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[2][3] The process involves the reaction of a carbonyl compound (in this case, 3-propoxybenzaldehyde) with an amine source (such as ammonia or ammonium chloride) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7] A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is often used as it selectively reduces the iminium ion in the presence of the aldehyde.[7]

Reaction Scheme:

G 3-Propoxybenzaldehyde Imine_intermediate Imine Intermediate 3-Propoxybenzaldehyde->Imine_intermediate + NH3, -H2O Ammonia NH3 3-Propoxyphenyl_methanamine Imine_intermediate->3-Propoxyphenyl_methanamine Reduction Reducing_agent [H] (e.g., NaBH3CN)

Caption: Reductive Amination of 3-Propoxybenzaldehyde.

Experimental Protocol: Synthesis of (3-Propoxyphenyl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve 3-propoxybenzaldehyde (1.0 eq) in a suitable solvent like methanol.

  • Amine Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

  • Formation of Imine: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation.[7]

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a solution of sodium cyanoborohydride (NaBH3CN) (1.5 eq) in methanol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid. Make the solution basic with an aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8][9] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-Propoxyphenyl)methanamine. The product can be further purified by distillation or column chromatography.

Step 3: Formation of (3-Propoxyphenyl)methanamine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often has improved stability and handling characteristics.[10][11][12]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified (3-Propoxyphenyl)methanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.[13]

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (3-Propoxyphenyl)methanamine hydrochloride as a solid.

Synthesis Pathway II: Reduction of 3-Propoxybenzonitrile

An alternative route to (3-Propoxyphenyl)methanamine involves the reduction of a nitrile functional group. This pathway is advantageous when the corresponding benzonitrile is readily accessible.

Step 1: Synthesis of 3-Propoxybenzonitrile

Similar to the synthesis of the aldehyde, 3-propoxybenzonitrile can be prepared from 3-hydroxybenzonitrile via a Williamson ether synthesis. Alternatively, it can be synthesized from 3-bromopropoxybenzene via a cyanation reaction, for example, using copper(I) cyanide (Rosenmund-von Braun reaction).

Reaction Scheme:

G 3-Hydroxybenzonitrile 3-Propoxybenzonitrile 3-Propoxybenzonitrile 3-Hydroxybenzonitrile->3-Propoxybenzonitrile Williamson Ether Synthesis Propyl_halide CH3CH2CH2-X Base Base

Caption: Synthesis of 3-Propoxybenzonitrile.

Experimental Protocol: Synthesis of 3-Propoxybenzonitrile

The protocol is analogous to the synthesis of 3-propoxybenzaldehyde, substituting 3-hydroxybenzaldehyde with 3-hydroxybenzonitrile.

Step 2: Reduction of 3-Propoxybenzonitrile

The nitrile group can be effectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[14]

Reaction Scheme:

G 3-Propoxybenzonitrile 3-Propoxybenzonitrile 3-Propoxyphenyl_methanamine 3-Propoxybenzonitrile->3-Propoxyphenyl_methanamine Reduction Reducing_agent [H] (e.g., LiAlH4 or H2/Catalyst)

Caption: Reduction of 3-Propoxybenzonitrile to (3-Propoxyphenyl)methanamine.

Experimental Protocol: Reduction of 3-Propoxybenzonitrile

  • Reaction Setup (using LiAlH4): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (excess) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension in an ice bath and slowly add a solution of 3-propoxybenzonitrile in the same dry solvent.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent. Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

The final step of converting the free base to the hydrochloride salt is identical to the procedure described in section 2.3.

Data Summary

The following table provides a general overview of the expected outcomes for the described synthetic pathways. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
Pathway I
1.1Williamson Ether Synthesis3-HydroxybenzaldehydePropyl halide, K2CO33-Propoxybenzaldehyde70-90
1.2Reductive Amination3-PropoxybenzaldehydeNH3, NaBH3CN(3-Propoxyphenyl)methanamine60-85
1.3Salt Formation(3-Propoxyphenyl)methanamineHCl(3-Propoxyphenyl)methanamine hydrochloride>95
Pathway II
2.1Williamson Ether Synthesis3-HydroxybenzonitrilePropyl halide, K2CO33-Propoxybenzonitrile70-90
2.2Nitrile Reduction3-PropoxybenzonitrileLiAlH4 or H2/Catalyst(3-Propoxyphenyl)methanamine70-90
2.3Salt Formation(3-Propoxyphenyl)methanamineHCl(3-Propoxyphenyl)methanamine hydrochloride>95

Conclusion

This technical guide has detailed two effective and reliable synthetic routes for the preparation of (3-Propoxyphenyl)methanamine hydrochloride. The choice between the reductive amination of 3-propoxybenzaldehyde and the reduction of 3-propoxybenzonitrile will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both pathways utilize well-established and high-yielding chemical transformations. The provided experimental protocols offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Method for synthesizing methoxyphenamine hydrochloride.
  • Continuous process for the manufacture of 3-hydroxy propionitrile.
  • (a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. [Link]

  • Synthesis of 3-methylbenzonitrile. PrepChem.com. [Link]

  • 3-Hydroxybenzaldehyde. Wikipedia. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Hydroxybenzaldehyde process.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

  • Method for preparing 3-phenoxy-benzaldehyde.
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • 3-Hydroxybenzaldehyde. MySkinRecipes. [Link]

  • Synthesis and purification of d-propoxyphene hydrochloride.
  • Process for the production of ortho-nitrobenzonitriles.
  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. ACS Publications. [Link]

  • method for salt preparation.
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Methylamine Synthesis. Safrole. [Link]

  • How do you synthesize 3-Nitrobenzaldehyde? Bloom Tech. [Link]

  • 3-(Dimethylamino)propyl chloride hydrochloride | 5407-04-5. SGRL. [Link]

Sources

Foundational

An In-Depth Technical Guide to (3-Propoxyphenyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Propoxyphenyl)methanamine hydrochloride, a promising molecule in the landscape of neuropharmacological research. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3-Propoxyphenyl)methanamine hydrochloride, a promising molecule in the landscape of neuropharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential mechanisms of action, and essential experimental protocols for the evaluation of this compound. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower informed and innovative research.

Introduction and Chemical Profile

(3-Propoxyphenyl)methanamine hydrochloride is a primary benzylamine derivative characterized by a propoxy substitution at the meta-position of the phenyl ring. Its structural similarity to known monoamine neurotransmitters and other psychoactive compounds suggests its potential to interact with key targets in the central nervous system.

PropertyValueSource
Chemical Name (3-Propoxyphenyl)methanamine hydrochlorideN/A
CAS Number 467462-57-3[1]
Molecular Formula C10H16ClNO[1]
Molecular Weight 201.7 g/mol [1]
Chemical Structure

N/A
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of (3-Propoxyphenyl)methanamine Hydrochloride

The synthesis of primary benzylamines can be achieved through several established routes. Below, we detail two robust and widely applicable methods: Reductive Amination and the Gabriel Synthesis. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Reductive Amination of 3-Propoxybenzaldehyde

Reductive amination is a highly efficient and atom-economical method for the formation of amines.[2][3] This one-pot reaction involves the initial formation of an imine from an aldehyde and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3-propoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium chloride, 1.5 equivalents) and a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4, 2 equivalents), portion-wise. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-propoxyphenyl)methanamine free base. For the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Reductive_Amination Start 3-Propoxybenzaldehyde + Ammonia Source Imine Imine Intermediate Start->Imine Condensation Reduction Reduction (e.g., NaBH4) Imine->Reduction Product (3-Propoxyphenyl)methanamine (Free Base) Reduction->Product Salt (3-Propoxyphenyl)methanamine Hydrochloride Product->Salt + HCl

Figure 1: Reductive Amination Workflow.
Method 2: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[4][5][6] This method involves the use of phthalimide as an ammonia surrogate.

Experimental Protocol:

  • Preparation of 3-Propoxybenzyl Halide: The starting material for this synthesis is a 3-propoxybenzyl halide (e.g., bromide or chloride). This can be prepared from 3-propoxybenzyl alcohol via reaction with a suitable halogenating agent (e.g., PBr3 or SOCl2).

  • N-Alkylation of Potassium Phthalimide: In a suitable solvent such as dimethylformamide (DMF), react potassium phthalimide (1 equivalent) with the 3-propoxybenzyl halide (1 equivalent). Heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.

  • Hydrazinolysis: Once the N-alkylation is complete, cool the reaction mixture and add hydrazine hydrate (1.2 equivalents). Reflux the mixture to cleave the phthalimide group, resulting in the formation of the desired primary amine and the phthalhydrazide precipitate.[4]

  • Work-up and Purification: After cooling, filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine, can then be worked up by extraction with a suitable organic solvent.

  • Salt Formation: Follow the same procedure as in Method 1 to form the hydrochloride salt.

Gabriel_Synthesis Start 3-Propoxybenzyl Halide + Potassium Phthalimide Intermediate N-(3-Propoxybenzyl)phthalimide Start->Intermediate SN2 Reaction Cleavage Hydrazinolysis (Hydrazine Hydrate) Intermediate->Cleavage Product (3-Propoxyphenyl)methanamine (Free Base) Cleavage->Product Salt (3-Propoxyphenyl)methanamine Hydrochloride Product->Salt + HCl

Figure 2: Gabriel Synthesis Workflow.

Pharmacological Profile and Mechanism of Action (Hypothesized)

Based on its structural features, (3-Propoxyphenyl)methanamine hydrochloride is hypothesized to interact with monoamine transporters and/or metabolizing enzymes. The benzylamine scaffold is a known pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Furthermore, substituted phenethylamines, a closely related class of compounds, are known to interact with monoamine transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8][9]

Potential Biological Targets:

  • Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO enzymes would lead to an increase in the synaptic concentrations of monoamine neurotransmitters.

  • Serotonin Transporter (SERT) and Norepinephrine Transporter (NET): Inhibition of these transporters would block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby prolonging their signaling.[8][9]

  • Adrenergic Receptors: The phenethylamine backbone, of which benzylamine is a close relative, is known to interact with adrenergic receptors.[[“]][11]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Transporter SERT / NET NT_Synapse Synaptic Neurotransmitters Transporter->NT_Synapse NT_Vesicle Neurotransmitter Vesicles NT_Cytoplasm Cytoplasmic Neurotransmitters NT_Cytoplasm->MAO Degradation NT_Cytoplasm->Transporter Reuptake Receptor Postsynaptic Receptors NT_Synapse->Receptor Binding Compound (3-Propoxyphenyl)methanamine HCl Compound->MAO Inhibition? Compound->Transporter Inhibition?

Sources

Exploratory

An Inquiry into the Obscure History of (3-Propoxyphenyl)methanamine hydrochloride

A comprehensive search for the discovery and developmental history of (3-Propoxyphenyl)methanamine hydrochloride has revealed a significant lack of publicly available information. This chemical compound, while listed by...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the discovery and developmental history of (3-Propoxyphenyl)methanamine hydrochloride has revealed a significant lack of publicly available information. This chemical compound, while listed by various chemical suppliers, does not appear to have a documented history as a significant therapeutic agent or a subject of extensive academic research, precluding the creation of an in-depth technical guide as initially requested.

Our investigation into the origins, synthesis, and pharmacological profile of (3-Propoxyphenyl)methanamine hydrochloride did not yield the detailed historical and scientific data necessary for a comprehensive whitepaper. The available information is largely limited to basic chemical identifiers and supplier listings, which include:

  • Chemical Formula: C₁₀H₁₅NO・HCl[1][2]

  • Molecular Weight: 201.7 g/mol [1][2]

  • CAS Number: 467462-57-3[2]

While searches were expanded to include related chemical classes such as phenethylamines and monoamine oxidase inhibitors (MAOIs) to provide a broader context, no specific mention of (3-Propoxyphenyl)methanamine hydrochloride was found within the historical development of these fields. The history of organic synthesis and the discovery of major drug classes like MAOIs are well-documented, but this particular compound does not feature in these narratives.

Synthetic Considerations in the Absence of Direct Literature

Although no specific synthesis protocols for (3-Propoxyphenyl)methanamine hydrochloride were found, general synthetic routes for related arylalkanamines can be inferred from the broader chemical literature. A plausible, though unverified, synthetic approach could involve the following conceptual steps:

  • Formation of the Propoxybenzene Moiety: This would likely begin with the alkylation of a phenol derivative with a propyl halide.

  • Introduction of the Aminomethyl Group: A common method for this transformation is the reductive amination of a corresponding benzaldehyde derivative.

A diagram illustrating a hypothetical, generalized synthetic pathway is presented below. It is crucial to note that this is a theoretical pathway and has not been verified from specific literature for this compound.

Caption: A generalized, hypothetical synthesis route for (3-Propoxyphenyl)methanamine hydrochloride.

Concluding Remarks

The absence of detailed scientific literature regarding the discovery, development, and pharmacological testing of (3-Propoxyphenyl)methanamine hydrochloride suggests that it may be a relatively obscure research chemical or a synthetic intermediate rather than a compound with a significant history in drug development. It is possible that information regarding this compound exists in proprietary databases or internal research documents not accessible through public searches.

Therefore, we are unable to provide the requested in-depth technical guide. The information presented here represents the extent of what is currently available in the public domain. Researchers interested in this compound would likely need to undertake primary research to elucidate its synthetic pathways and pharmacological properties.

References

Due to the lack of specific literature on the topic, a formal reference list cannot be provided. The citations included in the text refer to general chemical supplier and database information.

Sources

Foundational

Deconvoluting the Enigma: A Technical Guide to Target Identification for (3-Propoxyphenyl)methanamine Hydrochloride

Introduction: From a Molecule to a Mechanism In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule's cellular targets is a pivotal step that transforms a chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Molecule to a Mechanism

In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule's cellular targets is a pivotal step that transforms a chemical entity into a tool for understanding and modulating biological processes. (3-Propoxyphenyl)methanamine hydrochloride is a compound with a defined structure but an uncharted biological role. This guide provides a comprehensive, in-depth technical framework for the de novo target identification of this molecule, designed for researchers, scientists, and drug development professionals. We will navigate through a multi-pronged, orthogonal strategy, moving from broad, proteome-wide screening to rigorous, specific validation. This document is not a rigid protocol but a strategic roadmap, emphasizing the rationale behind experimental choices to empower researchers to adapt and innovate.

Physicochemical Properties of (3-Propoxyphenyl)methanamine Hydrochloride

Before embarking on a target identification campaign, a thorough understanding of the molecule's properties is essential.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNOBiosynth
Molecular Weight 201.69 g/mol Biosynth
CAS Number 467462-57-3Biosynth
SMILES CCCOC1=CC=CC(=C1)CN.ClBiosynth
Structure

Biosynth

The structure reveals a primary amine, a phenyl ring, and a propoxy group. The primary amine is a key functional group that could participate in hydrogen bonding or ionic interactions with a protein target. The aromatic ring and the propoxy chain contribute to the molecule's hydrophobicity. These features will inform the selection and design of our target identification strategies.

A Strategic Framework for Target Identification

A robust target identification strategy relies on the convergence of evidence from multiple, independent lines of inquiry. We will employ a three-tiered approach:

  • Tier 1: Unbiased, Proteome-Wide Screening. Generate a broad list of potential interactors using label-free methods.

  • Tier 2: Focused, Affinity-Based Capture. Synthesize a chemical probe to isolate high-affinity binding partners.

  • Tier 3: Rigorous Target Validation. Confirm direct binding and functional relevance of the top candidates.

TargetID_Strategy cluster_0 Tier 1: Unbiased Screening cluster_1 Tier 2: Affinity-Based Capture cluster_2 Tier 3: Target Validation TPP Thermal Proteome Profiling (TPP) Candidate_List_1 Broad Candidate List TPP->Candidate_List_1 Candidate Proteins DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Candidate_List_1 Probe_Design Chemical Probe Synthesis AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Probe_Design->AC_MS Candidate_List_2 Focused Candidate List AC_MS->Candidate_List_2 High-Affinity Candidates CETSA Cellular Thermal Shift Assay (CETSA) SPR_ITC Biophysical Validation (SPR/ITC) CETSA->SPR_ITC Validated Hits Functional_Assay Functional Cellular Assay SPR_ITC->Functional_Assay Validated_Target Validated_Target Functional_Assay->Validated_Target Candidate_List_1->CETSA Candidate_List_2->CETSA

Figure 1: A multi-tiered, orthogonal strategy for target identification.

Tier 1: Unbiased, Proteome-Wide Screening

The initial phase of target discovery aims to cast a wide net to identify any potential protein that interacts with (3-Propoxyphenyl)methanamine hydrochloride in a cellular context. Label-free methods are ideal for this purpose as they do not require modification of the compound, thus preserving its native bioactivity.[1][2][3]

Thermal Proteome Profiling (TPP)

Principle: TPP is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target.[4] By heating cell lysates or intact cells treated with the compound to various temperatures, and then quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that show a significant shift in their melting temperature (Tm) in the presence of the compound.[4][5]

Experimental Workflow:

TPP_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Proteomics Analysis cluster_3 Data Analysis Cells Cells Treat_Vehicle Treat with Vehicle (e.g., DMSO) Cells->Treat_Vehicle Split Treat_Compound Treat with (3-Propoxyphenyl) methanamine hydrochloride Cells->Treat_Compound Split Heat_Aliquots Heat aliquots to a range of temperatures Treat_Vehicle->Heat_Aliquots Aliquot Treat_Compound->Heat_Aliquots Aliquot Lysis Lyse cells and remove aggregates Heat_Aliquots->Lysis Cool Protein_Digestion Tryptic Digestion Lysis->Protein_Digestion Collect supernatant TMT_Labeling Isobaric Tagging (TMT) Protein_Digestion->TMT_Labeling Peptides LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Labeled Peptides Protein_Quant Protein Identification & Quantification LC_MS->Protein_Quant Raw Data Melting_Curves Generate Melting Curves Protein_Quant->Melting_Curves Protein Abundance vs. Temperature Identify_Hits Identify Proteins with Significant Tm Shift (ΔTm) Melting_Curves->Identify_Hits Compare Vehicle vs. Compound Candidate_Proteins Candidate_Proteins Identify_Hits->Candidate_Proteins

Figure 2: Thermal Proteome Profiling (TPP) experimental workflow.

Detailed Protocol for TPP: A detailed protocol can be found in resources such as Nature Protocols and other methods-focused journals. The key steps involve:

  • Cell Culture and Treatment: Grow cells to a high density and treat with (3-Propoxyphenyl)methanamine hydrochloride or vehicle control for a predetermined time.

  • Thermal Treatment: Aliquot the cell suspension and heat each aliquot to a specific temperature in a thermal cycler for a set duration (e.g., 3 minutes).[6] A typical temperature range would be from 37°C to 67°C in 10-12 increments.

  • Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Sample Preparation for Mass Spectrometry: The soluble proteins are then digested into peptides, which can be labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.[7][8]

  • LC-MS/MS Analysis: The labeled peptides are analyzed by high-resolution mass spectrometry.

  • Data Analysis: The mass spectrometry data is processed to identify and quantify proteins at each temperature point. Melting curves are generated for each protein, and the melting temperature (Tm) is calculated. A significant shift in Tm between the compound-treated and vehicle-treated samples indicates a potential interaction.[9]

Data Presentation:

Protein IDTm (Vehicle) (°C)Tm (Compound) (°C)ΔTm (°C)p-value
P1234552.155.8+3.7<0.01
Q6789048.548.7+0.2>0.05
...............
Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is another label-free method that relies on the principle that a small molecule binding to a protein can stabilize its conformation and make it less susceptible to proteolysis.[1][3] By treating cell lysates with a protease in the presence and absence of the compound, and then identifying the proteins that are protected from degradation, we can identify potential binding partners.[10][11]

Experimental Workflow:

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Protease Digestion cluster_2 Analysis cluster_3 Data Analysis Cell_Lysate Cell_Lysate Treat_Vehicle Incubate with Vehicle Cell_Lysate->Treat_Vehicle Split Treat_Compound Incubate with (3-Propoxyphenyl) methanamine hydrochloride Cell_Lysate->Treat_Compound Split Protease_Addition Protease_Addition Treat_Vehicle->Protease_Addition Add Protease (e.g., Pronase) Treat_Compound->Protease_Addition Add Protease (e.g., Pronase) Quench_Digestion Stop Digestion Protease_Addition->Quench_Digestion Incubate SDS_PAGE SDS_PAGE Quench_Digestion->SDS_PAGE Run on SDS-PAGE Gel_Staining Visualize Protein Bands SDS_PAGE->Gel_Staining Separate Proteins Band_Excision Excise Bands for Mass Spectrometry Gel_Staining->Band_Excision Identify Protected Bands LC_MS LC-MS/MS Analysis Band_Excision->LC_MS In-gel Digestion Protein_ID Protein Identification LC_MS->Protein_ID Raw Data Identify_Hits Identify Proteins Enriched in Compound Lane Protein_ID->Identify_Hits Compare Vehicle vs. Compound Candidate_Proteins Candidate_Proteins Identify_Hits->Candidate_Proteins

Figure 3: Drug Affinity Responsive Target Stability (DARTS) workflow.

Detailed Protocol for DARTS: A detailed protocol can be found in publications from the original developers and in methods journals.[1] The key steps are:

  • Cell Lysis: Prepare a native cell lysate, ensuring that proteases are not active.

  • Compound Incubation: Incubate the lysate with (3-Propoxyphenyl)methanamine hydrochloride or vehicle control.

  • Protease Treatment: Add a broad-spectrum protease, such as pronase, and incubate for a time optimized to achieve partial digestion in the vehicle control.[12]

  • SDS-PAGE and Visualization: Stop the digestion and run the samples on an SDS-PAGE gel. Visualize the protein bands by staining.

  • Band Excision and Mass Spectrometry: Excise the protein bands that are more intense in the compound-treated lane compared to the vehicle lane. These bands are then subjected to in-gel digestion and the resulting peptides are identified by mass spectrometry.[13]

  • Data Analysis: The proteins identified from the protected bands are considered potential targets.[4]

Data Presentation:

Band Position (kDa)Protein ID (Compound Lane)Protein ID (Vehicle Lane)Interpretation
~75P54321, ......P54321 is a potential target
~50Q09876, ...Q09876, ...No significant protection
............

Tier 2: Focused, Affinity-Based Capture

While label-free methods provide a broad overview of potential interactors, affinity-based approaches are designed to enrich for high-affinity binding partners.[14] This requires the synthesis of a chemical probe derived from our lead compound.

Chemical Probe Design and Synthesis

Principle: A chemical probe is a modified version of the bioactive small molecule that contains three key components: the parent molecule for target binding, a linker, and a reporter tag for detection and purification (e.g., biotin) or a photoreactive group for covalent cross-linking (e.g., diazirine).[15] The design of the probe is critical to ensure that the modification does not disrupt the interaction with the target protein.[1]

Probe Design Strategy for (3-Propoxyphenyl)methanamine Hydrochloride:

Structure-Activity Relationship (SAR) studies are crucial for guiding the placement of the linker.[1][3] In the absence of SAR data, we must make an educated guess based on the molecule's structure. The primary amine is likely a key interaction point. Therefore, modifying it directly could abolish binding. The propoxy group is a more promising site for linker attachment, as modifications at this position may be less likely to interfere with target binding.

Proposed Synthetic Route:

Probe_Synthesis Start 3-Hydroxybenzonitrile Intermediate1 Intermediate1 Start->Intermediate1 Intermediate 1 (3-(3-chloropropoxy)benzonitrile) Step1 Williamson Ether Synthesis with 1-bromo-3-chloropropane Step2 Reduction of nitrile to primary amine Step3 Click Chemistry: Azide-Alkyne Cycloaddition with Biotin-PEG-Azide Intermediate2 Intermediate2 Intermediate1->Intermediate2 Intermediate 2 ((3-(3-chloropropoxy)phenyl)methanamine) Final_Probe Final_Probe Intermediate2->Final_Probe Final Biotinylated Probe

Figure 4: Proposed synthetic route for a biotinylated probe.

A detailed synthetic protocol would need to be developed and optimized. An alternative strategy would be to incorporate a photoreactive group like a diazirine to enable covalent capture of the target upon UV irradiation.[8][16]

Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: The synthesized biotinylated probe is immobilized on streptavidin-coated beads.[17] The beads are then incubated with a cell lysate, allowing the probe to capture its binding partners. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[1]

Experimental Workflow:

AC_MS_Workflow cluster_0 Affinity Capture cluster_1 Elution & Proteomics cluster_2 Data Analysis Probe_Beads Immobilize Biotinylated Probe on Streptavidin Beads Wash_Beads Wash_Beads Probe_Beads->Wash_Beads Wash to remove non-specific binders Cell_Lysate Cell_Lysate Cell_Lysate->Probe_Beads Incubate Elution Elution Wash_Beads->Elution Elute bound proteins Protein_Digestion Protein_Digestion Elution->Protein_Digestion On-bead or in-solution digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Peptides Protein_ID Protein Identification & Quantification LC_MS->Protein_ID Raw Data Identify_Hits Identify Specifically Enriched Proteins Protein_ID->Identify_Hits Compare to control (e.g., beads only or competition with free compound) High_Affinity_Candidates High_Affinity_Candidates Identify_Hits->High_Affinity_Candidates

Figure 5: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Detailed Protocol for AC-MS:

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads.[18]

  • Affinity Capture: Incubate the probe-coated beads with cell lysate. To control for non-specific binding, a parallel experiment should be performed with beads alone or in the presence of an excess of the free, unmodified (3-Propoxyphenyl)methanamine hydrochloride as a competitor.[19]

  • Washing: Wash the beads extensively to remove proteins that are not specifically bound to the probe.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the peptides by mass spectrometry and identify the proteins that are significantly enriched in the probe sample compared to the control samples.

Tier 3: Rigorous Target Validation

The candidate proteins identified from the screening phases must be validated to confirm a direct and functionally relevant interaction with (3-Propoxyphenyl)methanamine hydrochloride. Orthogonal validation methods are essential to build a strong case for a genuine drug-target interaction.[6][16]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for confirming target engagement in intact cells or tissue samples.[6][20] Similar to TPP, it relies on the ligand-induced thermal stabilization of the target protein. However, instead of a proteome-wide analysis, CETSA typically focuses on a specific candidate protein, which is detected by Western blotting or other targeted methods.[4]

Detailed Protocol for CETSA:

  • Cell Treatment: Treat intact cells with (3-Propoxyphenyl)methanamine hydrochloride or vehicle control.

  • Heating: Heat the cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble fractions.

  • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Biophysical Validation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Principle: SPR and ITC are biophysical techniques that provide quantitative information about the binding affinity, kinetics, and thermodynamics of a small molecule-protein interaction.[9]

  • SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, allowing for the determination of on- and off-rates and the dissociation constant (Kd).

  • ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

These techniques require purified protein and are considered the gold standard for confirming a direct interaction.

Functional Cellular Assays

Principle: The ultimate validation of a target is to demonstrate that the interaction of the small molecule with the protein leads to a functional consequence in a cellular context. The design of the functional assay will depend on the putative function of the identified target. For example, if the target is an enzyme, an enzyme activity assay can be performed. If the target is a receptor, a downstream signaling pathway can be monitored.

Conclusion: A Path to Biological Insight

The journey from a compound of unknown function to a validated biological target is a challenging but rewarding endeavor. The multi-tiered, orthogonal approach outlined in this guide provides a robust framework for the target identification of (3-Propoxyphenyl)methanamine hydrochloride. By combining the broad discovery power of label-free proteomics with the specificity of affinity-based methods and the rigor of biophysical and functional validation, researchers can confidently deconvolute the biological role of this and other novel small molecules, paving the way for new therapeutic strategies and a deeper understanding of cellular pathways.

References

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Exploratory

An In-depth Technical Guide to the Solubility Profile of (3-Propoxyphenyl)methanamine hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor aqueous solubility is a major hurdle, with over 40% of NCEs exhibiting this undesirable characteristic, leading to challenges in formulation, variable bioavailability, and potential for suboptimal pharmacological response.[1] For a drug to be orally absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract.[1][3] Consequently, a thorough understanding and empirical determination of a compound's solubility profile across various solvents and pH conditions are not merely procedural steps but foundational pillars of a successful drug development program.[4]

This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings required to characterize the solubility of (3-Propoxyphenyl)methanamine hydrochloride. As a Senior Application Scientist, the narrative that follows is designed to be both instructive and explanatory, delving into the "why" behind the "how" of experimental design and execution. Our focus will be on establishing a robust, self-validating system of protocols to generate high-quality, reproducible solubility data.

Physicochemical Profile of (3-Propoxyphenyl)methanamine hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior and designing appropriate experimental protocols.

PropertyValueSource
Chemical Formula C₁₀H₁₅NO · HCl[5]
Molecular Weight 201.69 g/mol [5]
Chemical Structure CCCOC1=CC=CC(=C1)CN.Cl[5]
Predicted XlogP 1.8[6]

The predicted XlogP of 1.8 suggests a moderate lipophilicity. The presence of an amine group indicates that the compound is a weak base, and its hydrochloride salt form is expected to enhance aqueous solubility. The solubility of (3-Propoxyphenyl)methanamine hydrochloride will, therefore, be highly dependent on the pH of the medium.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors.[7] A comprehensive evaluation necessitates a systematic investigation of these variables.

  • pH: For an ionizable compound like (3-Propoxyphenyl)methanamine hydrochloride, pH is a critical determinant of solubility. As a weak base, its solubility is expected to be higher in acidic conditions where the amine group is protonated, and lower in neutral to basic conditions where the free base form, which is less polar, predominates.

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning an increase in temperature generally leads to an increase in solubility.[3][8]

  • Polarity of the Solvent: The principle of "like dissolves like" is fundamental. Polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9]

  • Crystal Characteristics: Polymorphism, the existence of different crystalline forms of the same substance, can significantly impact solubility.[9] Amorphous forms are generally more soluble than their crystalline counterparts.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility assessment involves both kinetic and thermodynamic (equilibrium) measurements. Kinetic solubility provides a rapid, high-throughput assessment of solubility under non-equilibrium conditions, often used in early discovery.[10][11] Thermodynamic solubility, determined at equilibrium, represents the true solubility of the compound and is the gold standard for regulatory submissions.[12][13]

Kinetic Solubility Assay

This assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11][14] Precipitation is monitored over a short period.

Workflow for Kinetic Solubility Determination

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution of (3-Propoxyphenyl)methanamine hydrochloride in 100% DMSO assay1 Dispense stock solution into a 96-well plate prep1->assay1 Dispense assay2 Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final desired concentrations assay1->assay2 Dilute assay3 Incubate at room temperature with shaking for 2 hours assay2->assay3 Equilibrate analysis1 Measure turbidity using nephelometry or UV-Vis spectroscopy assay3->analysis1 Detect Precipitation analysis2 Alternatively, filter/centrifuge and quantify soluble compound in the supernatant by LC-MS/MS assay3->analysis2 Quantify Soluble Fraction

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol for Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (3-Propoxyphenyl)methanamine hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to reach the final test concentrations.

  • Incubation: Mix the contents thoroughly and incubate the plate at room temperature (e.g., 25°C) with agitation for a defined period, typically 1 to 2 hours.[10]

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.[15]

    • LC-MS/MS Analysis: For higher precision, centrifuge the plate to pellet any precipitate, and then analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.[14]

Equilibrium (Thermodynamic) Solubility Assay

The shake-flask method is the traditional and most reliable method for determining thermodynamic solubility.[12] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid (3-Propoxyphenyl)methanamine hydrochloride to vials containing different solvents/buffers equil1 Incubate vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation prep1->equil1 equil2 Collect aliquots at multiple time points (e.g., 24h, 48h, 72h) equil1->equil2 sep1 Separate undissolved solid from the solution via centrifugation or filtration equil2->sep1 analysis1 Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV) sep1->analysis1 analysis2 Confirm equilibrium has been reached when consecutive measurements are consistent analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Assay.

Detailed Protocol for Equilibrium Solubility Assay

  • Preparation: Add an excess amount of solid (3-Propoxyphenyl)methanamine hydrochloride to vials containing the selected solvents. A range of solvents should be tested, including:

    • Purified Water

    • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[16][17]

    • Common organic solvents (e.g., ethanol, methanol, acetonitrile, chloroform).[18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).[16] Agitate the samples for an extended period to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved drug has reached a plateau.[19]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.[20] Care must be taken to avoid precipitation due to temperature changes.

  • Quantification: Analyze the clear supernatant or filtrate to determine the concentration of dissolved (3-Propoxyphenyl)methanamine hydrochloride. A validated HPLC-UV method is commonly used for this purpose.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polmorphism) during the experiment.[20]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for (3-Propoxyphenyl)methanamine hydrochloride

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility Category
Purified Water25[Experimental Value][Category]
0.1 N HCl (pH ~1.2)37[Experimental Value][Category]
Acetate Buffer (pH 4.5)37[Experimental Value][Category]
Phosphate Buffer (pH 6.8)37[Experimental Value][Category]
Phosphate Buffered Saline (pH 7.4)37[Experimental Value][Category]
Ethanol25[Experimental Value][Category]
Methanol25[Experimental Value][Category]
Acetonitrile25[Experimental Value][Category]
Chloroform25[Experimental Value][Category]

Solubility categories are based on USP definitions. [21]

Conclusion: A Pathway to Informed Drug Development

The systematic determination of the solubility of (3-Propoxyphenyl)methanamine hydrochloride is a critical step in its development pathway. By employing robust and well-validated methods such as kinetic and equilibrium solubility assays, researchers can generate the essential data needed to guide formulation strategies, predict in vivo performance, and satisfy regulatory requirements. The protocols and theoretical considerations outlined in this guide provide a comprehensive framework for undertaking such a study, ensuring scientific integrity and producing data of the highest quality and reliability. This, in turn, enables informed decision-making and accelerates the progression of promising new chemical entities toward clinical reality.

References

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Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of (3-Propoxyphenyl)methanamine hydrochloride using a Fluorescence-Based Monoamine Transporter Uptake Assay

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, field-tested protocol for characterizing the in vitro activity of (3-Propoxyphenyl)methanamine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-tested protocol for characterizing the in vitro activity of (3-Propoxyphenyl)methanamine hydrochloride. Given its chemical structure, a primary hypothesis is its interaction with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are critical targets in the development of therapeutics for neuropsychiatric disorders.[1] This document details a robust, fluorescence-based neurotransmitter transporter uptake assay, a modern alternative to traditional radiolabeled methods, offering a no-wash, high-throughput-compatible workflow.[2][3] We will focus on the human serotonin transporter (hSERT) as a primary example, utilizing a stable cell line to determine the compound's inhibitory potency (IC50).

Scientific Rationale and Assay Principle

1.1. The Target: Monoamine Transporters

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine from the synaptic cleft.[1][3] Their dysfunction is implicated in numerous disorders, making them key drug targets.[1][4] The structural motif of (3-Propoxyphenyl)methanamine hydrochloride suggests potential interaction with these transporters. Characterizing this interaction is a critical first step in evaluating its therapeutic potential.

1.2. The Method: Fluorescence-Based Uptake Inhibition

This protocol employs a homogenous, fluorescence-based assay to measure the activity of monoamine transporters.[2][5] The core principle relies on a fluorescent substrate that acts as a mimic of natural monoamine neurotransmitters.[3][5]

  • Mechanism of Action: This substrate is actively transported into cells expressing the target transporter (e.g., hSERT). This uptake leads to an accumulation of the fluorophore inside the cells, resulting in a significant increase in fluorescence intensity.[5][6]

  • Inhibition Measurement: When an inhibitory compound like (3-Propoxyphenyl)methanamine hydrochloride is present, it competes with the fluorescent substrate for the transporter. This blocks the substrate's entry into the cell, leading to a reduction in the fluorescence signal. The degree of inhibition is directly proportional to the concentration and potency of the test compound.

  • Homogenous Assay Design: A proprietary masking dye is included in the extracellular buffer. This dye quenches the fluorescence of the substrate outside the cells, eliminating the need for wash steps and enabling real-time kinetic or endpoint measurements directly in a microplate reader.[2][5]

This method provides a significant advantage over older radiolabeled assays, which are cumbersome, generate radioactive waste, and are not easily amenable to high-throughput screening (HTS).[2][3]

G cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Test_Compound (3-Propoxyphenyl)methanamine hydrochloride SERT hSERT Transporter Test_Compound->SERT Inhibition Fluorescent_Substrate Fluorescent Substrate Masking_Dye Masking Dye (Quenches Signal) Fluorescent_Substrate->Masking_Dye Fluorescence Quenched Fluorescent_Substrate->SERT Uptake Accumulated_Substrate Accumulated Substrate (High Fluorescence) SERT->Accumulated_Substrate Signal Fluorescent Signal (Detected) Accumulated_Substrate->Signal

Caption: Mechanism of the fluorescence-based hSERT uptake assay.

Materials and Methods

2.1. Required Reagents and Equipment

Item Description / Recommended Source
Test Compound (3-Propoxyphenyl)methanamine hydrochloride, ≥98% purity
Cell Line HEK-293 cells stably expressing human SERT (hSERT).[7][8]
Cell Culture Media DMEM, high glucose, supplemented with 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418) to maintain transporter expression.
Assay Kit Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or individual components: fluorescent substrate (e.g., ASP+) and masking dye.[5][9]
Reference Inhibitor Fluoxetine or Paroxetine (for hSERT). Highly selective and potent inhibitors for use as a positive control.[8]
Assay Buffer Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Labware Black, clear-bottom 96-well or 384-well microplates, sterile cell culture flasks and plates, serological pipettes, multichannel pipettors.
Instrumentation Fluorescence microplate reader with bottom-read capability and appropriate filter sets (e.g., Ex: 440 nm, Em: 520 nm).[2]
Software Data analysis software capable of non-linear regression for IC50 curve fitting (e.g., GraphPad Prism).

2.2. Cell Culture and Plating

  • Expertise Insight: Consistent cell culture practice is the foundation of a reproducible assay. Passage cells at 70-80% confluency to maintain a healthy, actively dividing population. Do not allow cells to become over-confluent, as this can alter transporter expression and cell health.

  • Maintain Cells: Culture the hSERT-HEK293 cells in T-75 flasks at 37°C, 5% CO2.

  • Harvest Cells: When cells reach ~80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Plate for Assay: Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.[9]

  • Incubate: Allow cells to adhere and form a uniform monolayer by incubating overnight (18-24 hours) at 37°C, 5% CO2.[9]

2.3. Preparation of Compounds

  • Trustworthiness Check: Accurate compound handling is critical. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO or water) and perform serial dilutions. This minimizes pipetting errors and ensures accurate final concentrations.

  • Stock Solution: Prepare a 10 mM stock solution of (3-Propoxyphenyl)methanamine hydrochloride in deionized water or DMSO. Prepare a 1 mM stock of Fluoxetine (positive control) in DMSO.

  • Serial Dilutions: Perform a serial dilution series of the test compound and the reference inhibitor in assay buffer. A common approach is an 11-point, 1:3 dilution series to span a wide concentration range (e.g., from 100 µM down to 1.7 nM final assay concentration).

  • Final Plate Concentration: The prepared dilutions should be at an intermediate concentration (e.g., 2X the final desired concentration) to account for the addition of the substrate solution.

Step-by-Step Assay Protocol

Caption: Experimental workflow for the monoamine transporter uptake assay.

  • Remove Culture Medium: Gently aspirate the culture medium from the cell plate.

  • Wash: Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.

  • Add Compounds: Add 50 µL of the prepared 2X compound dilutions (test compound, reference inhibitor, and buffer-only for vehicle control) to the appropriate wells. Include wells for:

    • 100% Activity Control (Vehicle): Contains only assay buffer + solvent.

    • 0% Activity Control (Max Inhibition): Contains a high concentration of the reference inhibitor (e.g., 10 µM Fluoxetine).

    • Test Compound Curve: Contains the serial dilutions of (3-Propoxyphenyl)methanamine hydrochloride.

  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes. This allows the compounds to interact with the transporters before the substrate is introduced.

  • Add Substrate: Prepare the 2X fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add 50 µL of this solution to all wells, bringing the final volume to 100 µL.

  • Read Plate: Immediately place the plate into the fluorescence plate reader (pre-set to 37°C). Read the fluorescence intensity using bottom-read mode.

    • Endpoint Read: Read the plate after a fixed incubation time (e.g., 30 minutes).

    • Kinetic Read: Read the plate every 1-2 minutes for a duration of 30-60 minutes to monitor the rate of uptake.

Data Analysis and Interpretation

4.1. Data Normalization

To determine the percent inhibition, normalize the data using the vehicle (100% activity) and maximum inhibition (0% activity) controls.

% Inhibition = 100 * (1 - [Signal_TestWell - Signal_MaxInhibition] / [Signal_Vehicle - Signal_MaxInhibition])

4.2. IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[10][11]

  • Plot Data: Plot the % Inhibition (Y-axis) against the log concentration of (3-Propoxyphenyl)methanamine hydrochloride (X-axis).[12]

  • Non-linear Regression: Use a suitable data analysis program to fit the data to a four-parameter logistic equation (variable slope).[11][13]

    • Y = Bottom + (Top - Bottom) / (1 + 10^([LogIC50 - X] * HillSlope))

  • Interpret IC50: The software will calculate the LogIC50, which can be converted back to a molar concentration. This value represents the potency of the compound as an inhibitor of the target transporter. A lower IC50 value indicates higher potency.

Parameter Description Example Value
Top Plateau The maximum % inhibition (should plateau near 100%).102.1
Bottom Plateau The minimum % inhibition (should plateau near 0%).-1.5
LogIC50 The logarithm of the molar concentration that produces 50% inhibition.-6.5
IC50 The molar concentration that produces 50% inhibition (10^LogIC50).316 nM
HillSlope The steepness of the curve. A value of ~1 suggests a 1:1 binding interaction.1.1
The coefficient of determination, indicating the goodness of fit (closer to 1 is better).0.992

Self-Validation and Quality Control

A robust and trustworthy protocol includes internal checks to validate the results of each experiment.

  • Z'-factor: This statistical parameter assesses the quality of the assay for high-throughput screening. A Z' value between 0.5 and 1.0 indicates an excellent assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p, max inhibition) and negative (n, vehicle) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Reference Inhibitor IC50: The calculated IC50 for the reference inhibitor (e.g., Fluoxetine) should be consistent across experiments and align with established literature values. Significant deviation may indicate issues with cell health, reagent stability, or protocol execution.

  • Signal Window: The signal-to-background ratio (Signal_Vehicle / Signal_MaxInhibition) should be sufficiently large (typically >5) to ensure a clear distinction between inhibited and uninhibited states.

By implementing this detailed protocol and adhering to the principles of scientific integrity, researchers can confidently determine the in vitro inhibitory activity of (3-Propoxyphenyl)methanamine hydrochloride on monoamine transporters, providing crucial data for its further development as a potential therapeutic agent.

References

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+ . ResearchGate. Available from: [Link]

  • Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain . Columbia Academic Commons. Available from: [Link]

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) . National Center for Biotechnology Information. Available from: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay . Molecular Devices. Available from: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values . ACS Publications. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells . National Center for Biotechnology Information. Available from: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity . PubMed. Available from: [Link]

  • How to calculate IC50 for my dose response? . ResearchGate. Available from: [Link]

  • Characterization of 293-hSERT cells . ResearchGate. Available from: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism . YouTube. Available from: [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET . National Center for Biotechnology Information. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. Available from: [Link]

  • Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter . PubMed. Available from: [Link]

  • How Do I Estimate the IC50 and EC50? . GraphPad. Available from: [Link]

  • HEK293 Cell Line with Stable Expression of Drosophila Serotonin Re-Uptake Transporter . Vanderbilt University. Available from: [Link]

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Application

Application Note: High-Throughput Screening for Modulators of Orphan Gq-Coupled Receptor 7 (OGR7) using (3-Propoxyphenyl)methanamine hydrochloride as a Scaffold

For Research Use Only. Not for use in diagnostic procedures. Introduction The G-protein coupled receptor (GPCR) superfamily represents one of the most significant classes of drug targets.[1] Identifying novel ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The G-protein coupled receptor (GPCR) superfamily represents one of the most significant classes of drug targets.[1] Identifying novel ligands for these receptors is a critical step in modern drug discovery. This application note describes a robust high-throughput screening (HTS) campaign designed to identify modulators of the orphan Gq-coupled receptor 7 (OGR7), a putative therapeutic target for inflammatory diseases. The screen utilizes a diverse small molecule library, with a focus on scaffolds such as (3-Propoxyphenyl)methanamine hydrochloride, a versatile chemical starting point for library synthesis.

This document provides a comprehensive, step-by-step protocol for a cell-based calcium flux assay, a common method for monitoring the activation of Gq-coupled GPCRs.[2] We will also detail the necessary quality control measures and data analysis procedures to ensure the identification of high-quality hits for further investigation.

Principle of the Assay

The activation of Gq-coupled GPCRs, such as OGR7, initiates a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores.[2] This transient increase in cytosolic Ca²⁺ can be detected using fluorescent calcium indicators. In this protocol, we will utilize a no-wash calcium flux assay in a 384-well plate format, which is amenable to automated HTS. The fundamental principle of this assay is that cells expressing OGR7 are pre-loaded with a calcium-sensitive dye. Upon activation of OGR7 by an agonist, the resulting increase in intracellular calcium leads to a proportional increase in the fluorescence signal, which can be measured in real-time using a fluorescence plate reader.

Materials and Reagents

Reagent Supplier Purpose
OGR7-expressing HEK293 cellsIn-house/VendorHost cell line for the assay
DMEM, high glucose, GlutaMAX™Thermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCell culture supplement
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic for cell culture
Trypsin-EDTA (0.25%)Thermo Fisher ScientificCell detachment
Calcium-sensitive dye kitMolecular Devices/EurofinsDetection of intracellular calcium
(3-Propoxyphenyl)methanamine hydrochlorideBiosynthComponent of screening library
Small Molecule LibraryIn-house/CommercialSource of potential modulators
DMSO, cell culture gradeSigma-AldrichSolvent for compounds
384-well black, clear-bottom platesGreiner Bio-OneAssay plates
Agonist Control (e.g., ATP)Sigma-AldrichPositive control for cell health
Antagonist ControlIn-house/CommercialPositive control for inhibition

Experimental Workflow

The overall workflow for the HTS campaign is depicted in the following diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis cell_culture OGR7-HEK293 Cell Culture cell_plating Cell Plating in 384-well Plates cell_culture->cell_plating dye_loading Loading with Calcium-sensitive Dye cell_plating->dye_loading compound_addition Compound Addition to Assay Plates dye_loading->compound_addition compound_prep Compound Library Preparation ((3-Propoxyphenyl)methanamine hydrochloride scaffold) compound_prep->compound_addition incubation Pre-incubation with Compounds compound_addition->incubation agonist_addition Agonist Addition (for antagonist screen) incubation->agonist_addition Antagonist Mode readout Fluorescence Readout (FLIPR) incubation->readout Agonist Mode agonist_addition->readout data_analysis Data Analysis & Hit Identification readout->data_analysis confirmation Hit Confirmation & Dose-Response data_analysis->confirmation

Caption: High-throughput screening workflow for OGR7 modulators.

Detailed Protocols

Part 1: Cell Culture and Plating
  • Cell Culture: Maintain OGR7-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating:

    • On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Adjust the cell density to 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate.

    • Incubate the plates for 1-2 hours at 37°C to allow cells to attach.

Part 2: Compound Preparation and Addition
  • Compound Plating: Prepare a master plate of the small molecule library, including (3-Propoxyphenyl)methanamine hydrochloride-based compounds, at a concentration of 1 mM in DMSO.

  • Serial Dilution: Perform serial dilutions to create a range of concentrations for dose-response studies in subsequent hit confirmation steps. For the primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Compound Addition:

    • For an agonist screen , add 25 nL of the compound solution to the cell plate.

    • For an antagonist screen , add 25 nL of the compound solution and incubate for 15-30 minutes at room temperature before adding the agonist.

Part 3: Calcium Flux Assay
  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Add an equal volume of the dye solution to each well of the cell plate.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the assay plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

    • For agonist screening: Measure the baseline fluorescence for 10-20 seconds, then add the compounds and continue reading the fluorescence for an additional 2-3 minutes.

    • For antagonist screening: After pre-incubation with the compounds, measure the baseline fluorescence, then add a known OGR7 agonist (at EC₈₀ concentration) and continue reading the fluorescence.

Data Analysis and Quality Control

Quality Control Metrics

To ensure the reliability of the HTS data, several quality control metrics should be monitored for each plate.[3][4] The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[5]

Z'-Factor Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • µₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent
0 - 0.5Acceptable for HTS
< 0Unacceptable
Hit Identification

A "hit" is a compound that produces a statistically significant response compared to the negative control. A common method for hit selection is the use of a Z-score.

Z-Score Calculation:

Z-score = (x - µₙ) / σₙ

Where:

  • x = value of the test compound

  • µₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

A Z-score threshold (e.g., Z > 3 or Z < -3 for agonists and antagonists, respectively) is typically used to identify primary hits.

Hypothetical OGR7 Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the orphan Gq-coupled receptor 7 (OGR7) upon agonist binding.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ((3-Propoxyphenyl)methanamine hydrochloride derivative) OGR7 OGR7 Agonist->OGR7 Binds Gq Gαq OGR7->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: Proposed Gq signaling cascade for OGR7.

Hit Confirmation and Follow-up

Primary hits identified from the HTS campaign should be subjected to a series of confirmation and follow-up studies to eliminate false positives and characterize the activity of true hits.

  • Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.

  • Dose-Response Analysis: The potency (EC₅₀ or IC₅₀) of confirmed hits is determined by generating dose-response curves.

  • Orthogonal Assays: The activity of hits is validated in a secondary, mechanistically distinct assay (e.g., an IP-One assay) to rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) Studies: Analogs of promising hits, potentially derived from the (3-Propoxyphenyl)methanamine hydrochloride scaffold, are synthesized and tested to understand the relationship between chemical structure and biological activity.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel modulators of the orphan Gq-coupled receptor 7. By employing a robust cell-based calcium flux assay, stringent quality control measures, and a systematic hit confirmation process, researchers can confidently identify and validate promising lead compounds for further drug development. The use of versatile chemical scaffolds, such as (3-Propoxyphenyl)methanamine hydrochloride, within diverse screening libraries enhances the potential for discovering novel chemical matter with therapeutic potential.

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

  • National Center for Biotechnology Information. The Use of AlphaScreen Technology in HTS: Current Status. [Link]

  • National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Dispendix. How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • PubChemLite. (3-propoxyphenyl)methanamine hydrochloride (C10H15NO). [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • National Center for Biotechnology Information. HTS Assay Validation. [Link]

  • National Center for Biotechnology Information. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]

  • Agilent. High-Throughput GPCR Assay Development. [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Bentham Science Publishers. HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • ResearchGate. HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • YouTube. How to run a cAMP HTRF assay. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • ACS Publications. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. [Link]

  • Université du Québec à Montréal. Quality control and data correction in high-throughput screening. [Link]

  • ResearchGate. The use of AlphaScreen technology in HTS: Current status. [Link]

  • Drug Target Review. High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Genomax. Revvity GPCRs assays. [Link]

  • Oncotarget. High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • SlideShare. Data analysis approaches in high throughput screening. [Link]

  • chem IT Services. HTS Data Analysis. [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. [Link]

  • PubChem. 1-[3-(Dimethylamino)propyl]-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione. [Link]

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Method

Application Notes and Protocols for the Preclinical Evaluation of (3-Propoxyphenyl)methanamine hydrochloride in Animal Models of Psychosis

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(3-Propoxyphenyl)methanamine hydrochloride is a synthetic compound with a chemical structure that suggests potential activity within the central nervous system (CNS). While specific preclinical data for this molecule is not extensively published, its structural motifs are found in various CNS-active agents. This document provides a comprehensive, albeit hypothetical, framework for the initial preclinical evaluation of (3-Propoxyphenyl)methanamine hydrochloride in rodent models of psychosis. The protocols and workflows outlined herein are based on established principles of drug discovery and preclinical development, serving as a guide for researchers and drug development professionals.

The structural similarity of (3-Propoxyphenyl)methanamine hydrochloride to known psychoactive compounds suggests that a thorough investigation into its potential effects on CNS pathways is warranted. Animal models of psychosis provide a valuable tool for assessing the potential therapeutic or adverse effects of novel compounds on behaviors relevant to human psychiatric disorders.[1][2] This guide will focus on a systematic approach to characterizing the in vivo profile of this novel chemical entity.

Compound Characterization and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for (3-Propoxyphenyl)methanamine hydrochloride is paramount before initiating any in vivo studies.

Physicochemical Properties
PropertyValueSource
CAS Number 467462-57-3[3]
Molecular Formula C₁₀H₁₆ClNO[3]
Molecular Weight 201.69 g/mol [3]
Safety and Handling

(3-Propoxyphenyl)methanamine hydrochloride is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.[4][5] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]

Proposed Preclinical Evaluation Workflow

The preclinical evaluation of a novel compound like (3-Propoxyphenyl)methanamine hydrochloride should follow a logical and stepwise progression to systematically assess its safety and efficacy.

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: In Vivo Efficacy in_vitro In Vitro Screening (Receptor Binding Assays) formulation Formulation Development & Stability Testing in_vitro->formulation Characterize Activity & Develop Dosing Vehicle acute_tox Acute Toxicology Study (Dose Range Finding) formulation->acute_tox Proceed to In Vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies acute_tox->pk_pd Determine MTD & Dosing Regimen behavioral Behavioral Phenotyping (e.g., Open Field Test) pk_pd->behavioral Proceed to Efficacy disease_model Efficacy in Animal Model of Psychosis (e.g., Ketamine-induced Hyperactivity) behavioral->disease_model Assess Baseline Effects & Test Therapeutic Potential

Caption: Proposed preclinical evaluation workflow for (3-Propoxyphenyl)methanamine hydrochloride.

Hypothetical Mechanism of Action: Modulation of Dopaminergic and Serotonergic Pathways

Given the structural similarities to some psychoactive agents, a plausible hypothesis is that (3-Propoxyphenyl)methanamine hydrochloride may interact with dopaminergic and/or serotonergic pathways, which are known to be dysregulated in psychosis.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Behavioral Output compound { (3-Propoxyphenyl)methanamine hydrochloride } d2_receptor D2 Receptor (Autoreceptor) compound->d2_receptor Antagonist? ht2a_receptor 5-HT2A Receptor compound->ht2a_receptor Antagonist? dopamine_release Dopamine Release d2_receptor->dopamine_release Inhibits postsynaptic_d2 Postsynaptic D2 Receptor dopamine_release->postsynaptic_d2 downstream Downstream Signaling (e.g., cAMP modulation) postsynaptic_d2->downstream Modulates behavior Psychosis-like Behaviors downstream->behavior Leads to

Caption: Hypothetical mechanism of action of (3-Propoxyphenyl)methanamine hydrochloride.

Detailed Protocols

The following are template protocols that can be adapted for the preclinical evaluation of (3-Propoxyphenyl)methanamine hydrochloride.

Formulation and Administration Protocol

Objective: To prepare a homogenous and stable formulation of (3-Propoxyphenyl)methanamine hydrochloride for intraperitoneal administration in rodents.

Materials:

  • (3-Propoxyphenyl)methanamine hydrochloride

  • Vehicle (e.g., 0.9% sterile saline, or a solution of 7.8% Polysorbate 80 in saline for compounds with low aqueous solubility)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Syringes and needles (appropriate gauge for intraperitoneal injection)

Procedure:

  • Calculate the required amount of (3-Propoxyphenyl)methanamine hydrochloride based on the desired dose and the number and weight of the animals.

  • Accurately weigh the compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates. If not, further sonication or a different vehicle may be required.

  • Prepare fresh formulations on each day of dosing to ensure stability.

  • Administer the formulation via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[7]

Acute Toxicology Study Protocol in Rats

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of (3-Propoxyphenyl)methanamine hydrochloride.[8]

Animals:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Animals should be acclimatized for at least one week prior to the study.

Experimental Design:

  • Assign animals to groups (n=5/sex/group).

  • Administer single doses of (3-Propoxyphenyl)methanamine hydrochloride at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage or i.p. injection).

  • Include a vehicle control group.

  • Observe animals for clinical signs of toxicity at 30 minutes, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[8]

  • Record body weights prior to dosing and on days 7 and 14.[8]

  • At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Collect major organs (e.g., liver, kidneys, spleen, brain, heart) for histopathological analysis if deemed necessary based on clinical observations or gross pathology.

Data to be Collected:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions)

  • Body weight changes

  • Gross pathological findings

Open Field Test Protocol in Rats

Objective: To assess the effects of (3-Propoxyphenyl)methanamine hydrochloride on general locomotor activity and anxiety-like behavior.[9][10]

Apparatus:

  • Open field arena (e.g., 1m x 1m) with walls to prevent escape.[11]

  • Video recording system mounted above the arena.

  • Automated tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.[11]

  • Administer (3-Propoxyphenyl)methanamine hydrochloride or vehicle at the desired doses and time points prior to testing.

  • Place a single rat in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 5-10 minutes).[11][12]

  • Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[9]

  • Analyze the video recordings using automated tracking software.

Behavioral Parameters to be Measured:

  • Total distance traveled: A measure of general locomotor activity.[12]

  • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[12]

  • Rearing frequency: A measure of exploratory behavior.

  • Number of fecal boli: An additional measure of anxiety.[12]

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For example, a one-way ANOVA followed by a post-hoc test can be used to compare multiple dose groups to a control group. The results from these studies will provide a preliminary profile of the in vivo effects of (3-Propoxyphenyl)methanamine hydrochloride, guiding decisions for further preclinical development.

References

  • Wiley, J. L., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 237(5), 1397–1407. Available at: [Link]

  • Bienta. Acute toxicity study in rodents. Available at: [Link]

  • Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]

  • Forrest, A. (2015). Animal Models of Psychosis: Current State and Future Directions. Current Psychiatry Reviews, 11(2), 125–131. Available at: [Link]

  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLOS ONE, 13(7), e0200581. Available at: [Link]

  • Halberstadt, A. L. (2020). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Pharmaceuticals, 13(10), 282. Available at: [Link]

  • Meyer, U. (2011). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 2, 49. Available at: [Link]

  • IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals. IAEA TECDOC No. 1971. Available at: [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. Available at: [Link]

  • Manservisi, F., et al. (2015). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. Environmental Health Perspectives, 123(11), 1157–1165. Available at: [Link]

  • National Institute on Drug Abuse. (2018). Novel psychoactive substances: What educators need to know. NIDA. Available at: [Link]

  • Harrington, H., et al. (2012). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 107(7), 1048–1054. Available at: [Link]

  • Deacon, R. M. J. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. Available at: [Link]

  • Cayman Chemical. (2017). (-)-Propoxyphene (hydrochloride) SAFETY DATA SHEET. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Gould, T. D. (Ed.). (2009). The Open Field Test. In Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests (pp. 1-20). Humana Press. Available at: [Link]

  • Cameron, L. P., et al. (2023). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience, 14(15), 2715–2727. Available at: [Link]

  • Crabbe, J. C. (2001). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health, 25(2), 134-143. Available at: [Link]

  • NC3Rs. Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Novel Therapeutic Modalities. Available at: [Link]

  • Insel, T. R. (2003). Animals Can Model Psychiatric Symptoms. Psychiatric News, 38(12), 22. Available at: [Link]

  • protocols.io. (2024). Open field test in rats. Available at: [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. Available at: [Link]

  • UMATS. (2025). Novel Psychoactive Substances: Clinical Realities and Emerging Risks. Available at: [Link]

  • van der Laan, J. W. General toxicity study designs. Available at: [Link]

  • Shriram Institute for Industrial Research. (2007). ACUTE ORAL TOXICITY STUDY IN RATS. Available at: [Link]

  • de la Peña, J. B., et al. (2022). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. International Journal of Molecular Sciences, 23(15), 8567. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]

Sources

Application

In situ hybridization protocol using (3-Propoxyphenyl)methanamine hydrochloride probes

Application Note & Protocol Topic: Visualization of mRNA in Tissue Sections via Chromogenic In Situ Hybridization (CISH) using Digoxigenin (DIG)-Labeled RNA Probes For: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Visualization of mRNA in Tissue Sections via Chromogenic In Situ Hybridization (CISH) using Digoxigenin (DIG)-Labeled RNA Probes

For: Researchers, scientists, and drug development professionals

A Note from the Senior Application Scientist:

You have inquired about an in situ hybridization (ISH) protocol using (3-Propoxyphenyl)methanamine hydrochloride as a probe. It is essential to begin with a point of scientific clarification. In situ hybridization is a technique fundamentally reliant on the specific binding (hybridization) of a labeled nucleic acid probe (RNA or DNA) to a complementary target sequence within a cell or tissue. The power of ISH lies in this Watson-Crick base pairing, which allows for the precise localization of a specific gene or its transcript.

The compound (3-Propoxyphenyl)methanamine hydrochloride is a small organic molecule. Based on a thorough review of established scientific literature and standard molecular biology practices, this compound is not a nucleic acid and does not possess the sequence-specific binding capabilities required to function as an ISH probe. Probes for ISH must be oligonucleotides designed to be complementary to the target mRNA or DNA sequence.[1][2]

Therefore, to provide a robust, reliable, and scientifically validated guide, this document details a comprehensive protocol for a gold-standard method: Chromogenic In Situ Hybridization (CISH) using Digoxigenin (DIG)-labeled antisense RNA probes . This technique offers exceptional sensitivity and specificity and is widely trusted in research and diagnostic fields.[1][3] We will explore the causality behind each step, ensuring you understand not just what to do, but why you are doing it, empowering you to troubleshoot and adapt the protocol for your specific research needs.

Principle of the Method

This protocol enables the visualization of a specific mRNA target within formalin-fixed, paraffin-embedded (FFPE) tissue sections. The core of the technique involves a DIG-labeled single-stranded antisense RNA probe, which hybridizes to the target mRNA in the tissue.[1] This probe is then detected by an antibody conjugated to an enzyme, typically alkaline phosphatase (AP). In the final step, a chromogenic substrate is added, which is converted by the enzyme into a colored, insoluble precipitate at the site of hybridization. This allows for the localization of the target mRNA to be visualized using a standard brightfield microscope.

The workflow can be visualized as a multi-stage process, from tissue preparation to signal detection.

CISH_Workflow cluster_prep Tissue Preparation cluster_prehyb Pre-Hybridization cluster_hyb Hybridization cluster_detection Detection & Visualization Tissue_Sectioning Sectioning FFPE Block Deparaffinization Deparaffinization (Xylene, Ethanol) Tissue_Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Permeabilization Permeabilization (Proteinase K) Rehydration->Permeabilization Post_Fixation Post-Fixation (4% PFA) Permeabilization->Post_Fixation Acetylation Acetylation Post_Fixation->Acetylation Probe_App Probe Application (DIG-labeled probe) Acetylation->Probe_App Denaturation Denaturation (Heat) Probe_App->Denaturation Hybridization_Step Hybridization (Overnight) Denaturation->Hybridization_Step Stringent_Washes Stringent Washes (SSC/Formamide) Hybridization_Step->Stringent_Washes Blocking Immunolabeling: Blocking Stringent_Washes->Blocking Antibody_Inc Anti-DIG-AP Antibody Blocking->Antibody_Inc Color_Dev Chromogenic Development Antibody_Inc->Color_Dev Counterstain Counterstain & Mounting Color_Dev->Counterstain

Figure 1: High-level overview of the Chromogenic In Situ Hybridization (CISH) workflow.

Probe Design and Synthesis: The Foundation of Specificity

The success of any ISH experiment hinges on the quality of the probe. RNA probes (riboprobes) are preferred for mRNA detection due to the higher thermal stability of RNA-RNA hybrids compared to DNA-RNA hybrids, which allows for more stringent washing conditions and thus lower background.[1]

  • Probe Type: An antisense RNA probe is synthesized to be complementary to the target mRNA sequence.[1]

  • Negative Control: A sense probe, which has the same sequence as the target mRNA, must be used on a parallel slide. It should not bind to the target and serves as the most critical control for non-specific probe binding.

  • Probe Length: Optimal sensitivity and specificity are typically achieved with probes between 250 and 1,500 bases, with ~800 bases often being ideal.[1]

  • Synthesis: DIG-labeled probes are generated via in vitro transcription from a linearized plasmid DNA template containing the gene fragment of interest.[3][4] The reaction includes DIG-labeled UTPs, which are incorporated into the newly synthesized RNA strand.

Detailed Step-by-Step Protocol

Safety Precaution: Always handle reagents like paraformaldehyde (PFA), formamide, xylene, and DEPC in a fume hood with appropriate personal protective equipment (PPE).

Day 1: Tissue Preparation and Hybridization

This phase prepares the tissue for probe entry and involves the overnight hybridization step.

3.1.1. Deparaffinization and Rehydration

  • Causality: Paraffin must be removed to allow aqueous reagents to access the tissue. The subsequent ethanol series gradually rehydrates the tissue sections.

  • Immerse slides in Xylene: 2 times for 10 minutes each.

  • Immerse in 100% Ethanol: 2 times for 5 minutes each.

  • Immerse in 95% Ethanol: 5 minutes.

  • Immerse in 70% Ethanol: 5 minutes.

  • Rinse in DEPC-treated water: 2 times for 5 minutes each.

3.1.2. Permeabilization

  • Causality: Proteinase K digestion partially strips proteins from the target RNA, unmasking it and allowing the probe to access it. The concentration and time are critical; over-digestion can destroy tissue morphology, while under-digestion will result in poor signal.[1] This step must be optimized for your specific tissue type and fixation time.[1]

  • Prepare Proteinase K solution (10 µg/mL in PBS).

  • Incubate slides in Proteinase K at 37°C for 10-30 minutes.[5]

  • Stop the reaction by rinsing slides in DEPC-treated water.

3.1.3. Post-Fixation and Acetylation

  • Causality: A brief post-fixation step with PFA helps to stabilize the now-exposed mRNA and prevent its loss during subsequent steps.[6] Acetylation with acetic anhydride neutralizes positive charges in the tissue, reducing electrostatic, non-specific binding of the negatively charged RNA probe.[7]

  • Fix slides in fresh 4% PFA in PBS for 15 minutes at room temperature.[6]

  • Wash in PBS: 3 times for 5 minutes each.[7]

  • Incubate in freshly prepared Acetylation Solution (0.1 M Triethanolamine, 0.25% Acetic Anhydride) for 10 minutes.[7]

  • Wash in PBS for 5 minutes.

3.1.4. Hybridization

  • Causality: This is the core step where the probe binds to the target mRNA. The hybridization buffer contains formamide, which lowers the melting temperature of nucleic acid hybrids, allowing the incubation to be performed at a lower, less damaging temperature (e.g., 65°C instead of >80°C).[8][9]

  • Dehydrate sections through an ethanol series (70%, 95%, 100%) and air dry completely.[1]

  • Prepare the probe by diluting it in pre-warmed hybridization buffer (typically 100-500 ng/mL).

  • Denature the diluted probe by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.[1][10]

  • Apply 100-200 µL of the probe solution to each section, covering the tissue.

  • Cover with a coverslip to prevent evaporation.

  • Incubate in a humidified chamber overnight (16-18 hours) at the optimal hybridization temperature (typically 55-70°C).[1][9]

Day 2: Post-Hybridization Washes and Detection

This phase washes away unbound probe and visualizes the hybridized probe.

3.2.1. Stringent Washes

  • Causality: These high-temperature washes with low salt concentration (SSC) and formamide are crucial for washing away non-specifically bound or mismatched probes.[8] The stringency is determined by temperature and salt concentration; higher temperature and lower salt lead to higher stringency.

  • Gently remove coverslips in 5X SSC at room temperature.[9]

  • Wash in 1X SSC / 50% Formamide at 65°C for 30 minutes.[9]

  • Wash in 0.2X SSC at 65°C: 2 times for 15 minutes each.

  • Rinse in MABT buffer (Maleic acid buffer with Tween-20) at room temperature.[1][8]

3.2.2. Immunodetection

  • Causality: An anti-DIG antibody conjugated to Alkaline Phosphatase (AP) binds specifically to the DIG molecule on the probe. A blocking step is essential to prevent non-specific binding of the antibody to the tissue.

  • Incubate slides in Blocking Buffer (e.g., MABT + 2% Blocking Reagent or 10% Heat-Inactivated Sheep Serum) for 1-2 hours at room temperature.[1][8]

  • Dilute the Anti-Digoxigenin-AP conjugate antibody in blocking buffer (check datasheet for recommended dilution, e.g., 1:1500).[8]

  • Drain blocking buffer and apply the antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C.[8]

3.2.3. Chromogenic Development

  • Causality: The AP enzyme on the antibody converts a soluble substrate solution (NBT/BCIP) into a dark blue/purple insoluble precipitate. The reaction must be monitored closely under a microscope to stop it once a strong signal is achieved without excessive background.

  • Wash slides extensively in MABT: 5 times for 10 minutes each to remove unbound antibody.[1]

  • Equilibrate slides in Detection Buffer (e.g., NTMT: 100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.[6]

  • Prepare the NBT/BCIP solution in Detection Buffer.

  • Apply the substrate solution and incubate in the dark. Monitor color development every 15-30 minutes. This can take anywhere from 30 minutes to several hours.[6]

  • Stop the reaction by washing thoroughly in PBS or DEPC-water.

3.2.4. Counterstaining and Mounting

  • Causality: A counterstain (e.g., Nuclear Fast Red) provides histological context by lightly staining cell nuclei, allowing for clear visualization of the specific ISH signal relative to tissue structure.

  • (Optional) Counterstain with Nuclear Fast Red for 1-5 minutes.

  • Rinse in distilled water.

  • Dehydrate through an ethanol series and clear in xylene.

  • Mount with a permanent mounting medium.[1]

Data and Reagent Tables

Table 1: Key Experimental Parameters

Parameter Recommended Range Criticality & Rationale
Proteinase K Conc. 1-20 µg/mL High. Must be optimized. Too little = no signal; too much = poor morphology.[1]
Hybridization Temp. 55 - 70 °C High. Depends on probe G/C content and length. Affects specificity.[1][9]
Stringency Wash Temp. 65 - 75 °C High. Key for removing non-specific binding and reducing background.[8][11]
Antibody Dilution 1:500 - 1:5000 Medium. Must be optimized. Too concentrated = high background.

| Color Development Time | 30 min - 16 hrs | High. Monitor visually. Too short = weak signal; too long = high background.[6] |

Table 2: Common Reagent Recipes

Reagent Composition for 1 Liter
20X SSC 175.3 g NaCl, 88.2 g Sodium Citrate, adjust pH to 7.0
5X MABT Stock 58 g Maleic Acid, 43.5 g NaCl, 55 g Tween-20, pH to 7.5 with Tris base.[1]

| Detection Buffer (NTMT) | 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 50 mM MgCl₂ |

A Self-Validating System: Essential Controls

To ensure the trustworthiness of your results, the following controls are not optional; they are integral to the experiment.

  • Antisense Probe on Target Tissue: The main experiment, expected to be positive.

  • Sense Probe on Target Tissue: CRITICAL. Should be negative. A positive signal indicates non-specific probe binding or issues with the detection system.

  • Antisense Probe on Known-Positive Tissue: A positive control to validate that the protocol, probe, and reagents are working correctly.

  • Antisense Probe on Known-Negative Tissue: A negative control to confirm probe specificity.

  • No Probe Control: Tissue processed through the entire detection protocol without any probe. This controls for non-specific binding of the antibody or endogenous enzyme activity.

Visualizing the Mechanism

The detection principle relies on a chain of specific molecular interactions.

CISH_Mechanism Target_mRNA Target mRNA in Tissue DIG_Probe Antisense RNA Probe (with DIG molecules) Target_mRNA->DIG_Probe Hybridization AntiDIG_AP Anti-DIG Antibody (conjugated to AP enzyme) DIG_Probe->AntiDIG_AP Immunobinding Substrate Soluble Substrate (NBT/BCIP) AntiDIG_AP->Substrate Enzymatic Reaction Precipitate Insoluble Purple Precipitate Substrate->Precipitate Conversion

Figure 2: Molecular mechanism of signal detection in DIG-based CISH.

References

  • University College London. (n.d.). In situ hybridization protocols. [Link]

  • Anonymous. (n.d.). DIG Labeled In situ Hybridization Protocol. [Link]

  • Zytovision. (n.d.). Chromogenic in situ Hybridization (CISH) protocol including a post-fixation step to be used on formalin-fixed, paraffin-embedded tissue and cell samples. [Link]

  • Fly Terminalia Group. (n.d.). In situ hybridization probe design and synthesis. [Link]

  • Langdale Lab. (n.d.). IN SITU HYBRIDIZATION PROTOCOL. [Link]

  • Maricich Lab. (n.d.). PROTOCOL IN SITU HYBRIDIZATION PROTOCOL FOR SECTIONS. [Link]

  • Rivera Lab. (n.d.). Preparation of Probe for In Situ Hybridization. [http://riveralab.org/protocols/Preparation of Probe for In Situ Hybridization.pdf]([Link] of Probe for In Situ Hybridization.pdf)

  • Anonymous. (n.d.). Probe Preparation for in-situ Hybridization. [Link]

  • Anonymous. (n.d.). DIG In Situ Hybridization Protocol. [Link]

  • Riffell, J. et al. (2023). Protocol for multiplex whole-mount RNA fluorescence in situ hybridization combined with immunohistochemistry in the mosquito brain. [Link]

  • Tanner, M. et al. (2000). Chromogenic in Situ Hybridization: A Practical Alternative for Fluorescence in Situ Hybridization to Detect HER-2/neu Oncogene Amplification in Archival Breast Cancer Samples. [Link]

  • Del-Favero, J. et al. (1995). A simple technique for generating probes for RNA in situ hybridization: an adjunct to genome mapping exemplified by the RAG-1/RAG-2 gene cluster. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3-Propoxyphenyl)methanamine hydrochloride Synthesis Yield

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (3-Propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.

The primary and most efficient synthetic route discussed is the reductive amination of 3-propoxybenzaldehyde. This method is widely adopted for its reliability and scalability.

Section 1: Overview of the Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency in forming carbon-nitrogen bonds.[1] The process involves two key mechanistic steps:

  • Imine Formation: The carbonyl group of 3-propoxybenzaldehyde reacts with an ammonia source (e.g., ammonium chloride, ammonia in methanol) to form a protonated hemiaminal, which then dehydrates to form an imine (or more accurately, an iminium ion under acidic conditions). This step is reversible and its equilibrium is highly pH-dependent.

  • Reduction: A reducing agent, added in situ or sequentially, selectively reduces the C=N double bond of the imine/iminium ion to yield the desired primary amine, (3-Propoxyphenyl)methanamine.

This entire sequence can be performed in a single reaction vessel ("one-pot"), which is highly efficient.[2]

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) cluster_2 Step 3: Salt Formation & Isolation A 3-Propoxybenzaldehyde C Imine Intermediate A->C Reaction with Ammonia B Ammonia Source (e.g., NH4Cl) B->C E (3-Propoxyphenyl)methanamine C->E Selective Reduction of C=N bond D Reducing Agent (e.g., NaBH(OAc)3) D->E G (3-Propoxyphenyl)methanamine hydrochloride (Final Product) E->G Protonation F HCl (gas or solution) F->G

Caption: General workflow for the synthesis of (3-Propoxyphenyl)methanamine hydrochloride.

Recommended Starting Conditions

For researchers embarking on this synthesis, the following table outlines a robust starting point. Parameters should be optimized based on empirical results.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Aldehyde 3-PropoxybenzaldehydeEnsure high purity (>98%) as impurities can complicate purification.
Amine Source Ammonium Acetate or Ammonium ChlorideAmmonium acetate can act as both the amine source and a buffer to maintain optimal pH.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminiums in the presence of aldehydes, minimizing alcohol byproduct formation.[3]
Solvent Dichloromethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents are preferred with NaBH(OAc)₃. DCE is often the solvent of choice.[3]
Stoichiometry Aldehyde:Amine Source:Reducing Agent (1 : 1.5 : 1.2)An excess of the amine source pushes the imine formation equilibrium forward. A slight excess of the reducing agent ensures complete conversion.
Temperature 0 °C to Room TemperatureThe reaction is typically run at room temperature. An initial cooling phase may be used to control any exotherm upon reagent addition.
pH Control Catalytic Acetic Acid (if using NH₄Cl)Imine formation is catalyzed by mild acid (optimal pH ~4-5).[4] NaBH(OAc)₃ releases acetic acid, often making an additional catalyst unnecessary.
Section 2: Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for a ~10g scale synthesis. It includes checkpoints for reaction monitoring.

Materials:

  • 3-Propoxybenzaldehyde (10.0 g, 60.9 mmol)

  • Ammonium Acetate (CH₃COONH₄) (7.08 g, 91.4 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15.5 g, 73.1 mmol)

  • Dichloromethane (DCE), anhydrous (250 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (Et₂O), anhydrous

  • Hydrochloric Acid solution (e.g., 2M in Et₂O)

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-Propoxybenzaldehyde (10.0 g) and ammonium acetate (7.08 g).

  • Solvent Addition: Add 250 mL of anhydrous dichloromethane. Stir the suspension at room temperature for 30 minutes. The mixture may not be fully homogeneous.

  • Initiation of Reduction: Slowly add sodium triacetoxyborohydride (15.5 g) to the suspension in portions over 20-30 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours, checking for the disappearance of the starting aldehyde. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding 100 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution, and then 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude (3-Propoxyphenyl)methanamine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Isolation and Purification: A white solid of (3-Propoxyphenyl)methanamine hydrochloride will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield the final product. Assess purity via melting point and NMR spectroscopy.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G start Low Yield or Incomplete Reaction check_aldehyde Is starting aldehyde still present (TLC/LCMS)? start->check_aldehyde check_byproduct Is 3-propoxybenzyl alcohol the major byproduct? check_aldehyde->check_byproduct No sol_imine Issue: Incomplete Imine Formation - Check pH (target 4-5) - Increase excess of ammonia source - Add molecular sieves to remove water check_aldehyde->sol_imine Yes check_dialkylation Is the secondary amine (bis-adduct) observed? check_byproduct->check_dialkylation No sol_reducer Issue: Premature Aldehyde Reduction - Use a more selective reducer (NaBH(OAc)3) - Add reducer slowly at 0°C - Ensure imine has time to form before adding reducer check_byproduct->sol_reducer Yes sol_stoich Issue: Dialkylation - Increase excess of ammonia source (to >3 eq.) - Use a one-pot procedure where imine is not isolated check_dialkylation->sol_stoich Yes sol_workup Issue: Poor Isolation/Purification - Ensure complete drying of organic layers - Use anhydrous solvent for salt formation - Try recrystallization from Ethanol/Ether check_dialkylation->sol_workup No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Q1: My reaction is stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-propoxybenzaldehyde. What is the likely cause?

A1: This is a classic symptom of inefficient imine formation. The equilibrium between the aldehyde/ammonia and the imine is not being driven sufficiently to the product side.

  • Causality: Imine formation is catalyzed by mild acid, but the reaction is inhibited if the pH is too low (as the amine becomes fully protonated and non-nucleophilic) or too high (as the carbonyl is not activated by protonation). The optimal pH range is generally 4-5.[4] The presence of water, a byproduct of imine formation, can also push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Verify pH: If you are using ammonium chloride, ensure a catalytic amount of a weak acid like acetic acid is present. If using ammonium acetate, the pH should be self-buffering.

    • Increase Amine Concentration: Increase the molar excess of the ammonium salt (e.g., from 1.5 to 3.0 equivalents) to shift the equilibrium towards the imine.

    • Water Removal: For particularly stubborn reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture to sequester the water formed during imination.

Q2: My primary byproduct is 3-propoxybenzyl alcohol. How can I minimize its formation?

A2: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.

  • Causality: This is common when using less selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and imines.[4] Even with selective reagents, if the rate of aldehyde reduction is competitive with imine formation, this byproduct will be observed.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is significantly less reactive towards aldehydes than iminium ions.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.

    • Order of Addition: If using a less selective reagent like NaBH₄, adopt a two-step procedure. First, stir the aldehyde and ammonia source together for 1-2 hours to allow for imine formation, then add the NaBH₄.[3]

    • Temperature Control: Add the reducing agent slowly and at a lower temperature (e.g., 0 °C) to moderate its reactivity, giving the imine more time to form before reduction occurs.

Q3: I'm observing the formation of a significant amount of the secondary amine byproduct, bis((3-propoxyphenyl)methyl)amine. How can I improve selectivity for the primary amine?

A3: This occurs when the primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the starting aldehyde, leading to a second reductive amination cycle.

  • Causality: The product primary amine is often more nucleophilic than the ammonia source, making this a common side reaction. The key to preventing it is to ensure the concentration of the ammonia source is always significantly higher than the concentration of the product amine.

  • Troubleshooting Steps:

    • Stoichiometry is Key: The most critical factor is the excess of the ammonia source. Using a large excess (e.g., 5-10 equivalents of ammonium acetate or chloride) dramatically increases the probability of the aldehyde reacting with ammonia instead of the product amine.

    • Slow Addition: In some cases, slow addition of the aldehyde to a mixture of the amine source and reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the secondary reaction.

Q4: The final product is an oil and will not crystallize after adding HCl. What should I do?

A4: Failure to crystallize is almost always due to impurities or incorrect solvent conditions for salt formation. Amine hydrochlorides can also be hygroscopic.[5]

  • Causality: Impurities, such as residual solvent or byproducts, can act as "eutectics," depressing the melting point and preventing the formation of a stable crystal lattice. The choice of solvent for precipitation is also critical; the hydrochloride salt must be insoluble in it.

  • Troubleshooting Steps:

    • Purify the Free Base: Before attempting salt formation, consider purifying the crude amine oil via column chromatography. This is the most robust way to remove byproducts.

    • Ensure Anhydrous Conditions: Water can interfere with crystallization. Ensure your crude amine is dry and use anhydrous solvents (like diethyl ether or ethyl acetate) for the precipitation. Use a solution of HCl in an anhydrous solvent or dry HCl gas rather than aqueous HCl.[6][7]

    • Solvent System for Precipitation: Diethyl ether is a good first choice for precipitating hydrochloride salts. If it remains an oil, try triturating with a non-polar solvent like hexanes, or attempt recrystallization from a solvent system like ethanol/diethyl ether or isopropanol/diethyl ether.[5]

    • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal can induce crystallization.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

  • Reddit r/Chempros. (n.d.). Question about reductive amination reaction procedure. [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Chad's Prep. (2018). Synthesis of Amines Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

Sources

Optimization

Improving stability of (3-Propoxyphenyl)methanamine hydrochloride in solution

Welcome to the technical support center for (3-Propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of (3-Propoxyphenyl)methanamine hydrochloride in solution.

Introduction

(3-Propoxyphenyl)methanamine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development. As with many amine hydrochlorides, ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of the potential stability challenges and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with (3-Propoxyphenyl)methanamine hydrochloride solutions.

Q1: My (3-Propoxyphenyl)methanamine hydrochloride solution has turned slightly yellow overnight. What could be the cause?

A yellowish discoloration is often an indicator of oxidative degradation. Benzylamines, a structural class to which (3-Propoxyphenyl)methanamine belongs, are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: I'm observing a decrease in the concentration of my stock solution over time. What's happening?

A decrease in concentration is likely due to chemical degradation. The primary amine group in (3-Propoxyphenyl)methanamine hydrochloride can undergo various reactions in solution, leading to the formation of degradation products. The stability of aqueous amine solutions is influenced by several factors, including temperature, pH, and the presence of oxygen.[3][4]

Q3: What is the ideal pH range for storing a solution of (3-Propoxyphenyl)methanamine hydrochloride?

To maintain the stability of an amine hydrochloride salt in solution, it is generally recommended to keep the pH in the acidic range. In its protonated form (as the hydrochloride salt), the amine is less susceptible to oxidation.[5] A pH range of 3 to 5 is a good starting point. However, the optimal pH may vary depending on the specific experimental conditions and the presence of other components in the solution.

Q4: Can I use a buffer to maintain the pH of my solution?

Absolutely. Using a buffer system is a highly recommended practice to maintain a stable pH and enhance the stability of your (3-Propoxyphenyl)methanamine hydrochloride solution.[6][7] When selecting a buffer, ensure it is compatible with your experimental system and does not interfere with your downstream applications. Citrate and acetate buffers are often good choices for the acidic pH range.

Q5: How should I prepare and store my stock solutions to maximize stability?

For maximum stability, prepare stock solutions in a suitable buffer (e.g., pH 4 citrate buffer) using deoxygenated solvent. Store the solution in amber vials to protect it from light and at a low temperature (2-8°C for short-term storage, -20°C or -80°C for long-term storage).[8] It is also good practice to prepare fresh solutions for critical experiments.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common stability issues.

Issue 1: Rapid Degradation of the Solution

Symptoms:

  • Significant decrease in the concentration of the active compound in a short period.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).

  • Noticeable change in the color or clarity of the solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incorrect pH The amine may be deprotonated at neutral or basic pH, making it more susceptible to oxidation and other degradation pathways.Measure the pH of your solution. If it is not in the acidic range (pH 3-5), adjust it using a suitable buffer.
Presence of Oxygen Dissolved oxygen in the solvent can promote oxidative degradation of the amine.Use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
Exposure to Light Photodegradation can be a contributing factor to the instability of many organic molecules.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Contamination with Metal Ions Trace metal ions can catalyze oxidative degradation reactions.[3]Use high-purity solvents and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experiment.
High Storage Temperature Elevated temperatures can accelerate the rate of chemical degradation.Store stock solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Issue 2: Precipitation in the Solution

Symptoms:

  • The solution appears cloudy or contains visible solid particles.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Action | | :--- | :--- | | Poor Solubility | The concentration of the compound may exceed its solubility in the chosen solvent system. | Try preparing a more dilute solution. Alternatively, you may need to explore different solvent systems or co-solvents to improve solubility. | | pH Shift | A shift in pH can affect the ionization state of the molecule and consequently its solubility. | Ensure the pH of the solution is maintained within the optimal range for solubility and stability using a buffer. | | Formation of an Insoluble Salt | If other ions are present in your solution, an insoluble salt of the amine may form. | Review the composition of your solution and consider any potential incompatibilities. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (3-Propoxyphenyl)methanamine hydrochloride in a citrate buffer.

Materials:

  • (3-Propoxyphenyl)methanamine hydrochloride (MW: 201.69 g/mol )[9]

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filter

  • Amber glass vials

Procedure:

  • Prepare a 50 mM Citrate Buffer (pH 4.0):

    • Dissolve 2.10 g of citric acid monohydrate in 100 mL of high-purity water (Solution A).

    • Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of high-purity water (Solution B).

    • In a clean beaker, combine approximately 61.5 mL of Solution A and 38.5 mL of Solution B.

    • Verify the pH with a calibrated pH meter and adjust to pH 4.0 by adding small volumes of Solution A or B as needed.

    • Bring the final volume to 200 mL with high-purity water.

  • Deoxygenate the Buffer:

    • Sparge the citrate buffer with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the 10 mM Stock Solution:

    • Accurately weigh 20.17 mg of (3-Propoxyphenyl)methanamine hydrochloride.

    • Dissolve the compound in 10 mL of the deoxygenated citrate buffer.

    • Gently vortex or sonicate until fully dissolved.

  • Sterile Filtration and Storage:

    • Filter the solution through a 0.22 µm syringe filter into a sterile amber glass vial.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the stability of your (3-Propoxyphenyl)methanamine hydrochloride solution over time.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare your (3-Propoxyphenyl)methanamine hydrochloride solution according to Protocol 1.

  • Immediately after preparation (t=0), inject a sample onto the HPLC system to obtain an initial chromatogram and peak area for the parent compound.

  • Store the solution under your desired conditions (e.g., 4°C, room temperature, etc.).

  • At regular time intervals (e.g., 24h, 48h, 1 week), inject a sample of the stored solution onto the HPLC.

  • Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of degradation.

  • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizing Degradation and Stability Concepts

Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for (3-Propoxyphenyl)methanamine, leading to the formation of the corresponding aldehyde.

G A (3-Propoxyphenyl)methanamine (Free Base) B Intermediate Imine A->B Oxidation C 3-Propoxybenzaldehyde (Degradation Product) B->C Hydrolysis NH3 Ammonia O2 [O] (e.g., O2, metal catalysts) H2O H2O (Hydrolysis)

Caption: Plausible oxidative degradation of the free amine.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving stability issues.

G start Instability Observed (e.g., color change, precipitation) check_ph Check Solution pH start->check_ph ph_ok pH is Acidic (3-5) check_ph->ph_ok Yes ph_not_ok pH is Neutral/Basic check_ph->ph_not_ok No check_storage Review Storage Conditions ph_ok->check_storage adjust_ph Adjust pH with Buffer ph_not_ok->adjust_ph adjust_ph->check_storage storage_ok Stored Cold & Dark check_storage->storage_ok Yes storage_not_ok Exposed to Light/Heat check_storage->storage_not_ok No check_solvent Assess Solvent Quality storage_ok->check_solvent correct_storage Store at 2-8°C in Amber Vials storage_not_ok->correct_storage correct_storage->check_solvent solvent_ok High-Purity, Deoxygenated check_solvent->solvent_ok Yes solvent_not_ok Standard Solvent check_solvent->solvent_not_ok No end Solution Stabilized solvent_ok->end use_high_purity Use Deoxygenated, High-Purity Solvent solvent_not_ok->use_high_purity use_high_purity->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • Organic Syntheses Procedure. Methylamine Hydrochloride. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. Available from: [Link]

  • ResearchGate. Amine buffers for pH control. Available from: [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15387–15403. Available from: [Link]

  • SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Schematic degradation pathway of benzylamine as described in literature... Available from: [Link]

  • Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 71(15), 3140–3144. Available from: [Link]

  • Chemistry For Everyone. (2023). How Do Amino Acids Act As Buffers? Available from: [Link]

  • Google Patents. (2011). Method for synthesizing methoxyphenamine hydrochloride.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • Chemistry LibreTexts. (2023). 23.1: Properties of amines. Available from: [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Available from: [Link]

  • ResearchGate. Degradation of benzylamines during chlorination and chloramination | Request PDF. Available from: [Link]

  • ReAgent Chemicals. (2023). Maintaining pH Balance In Biological Systems. Available from: [Link]

  • SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Precision Laboratories Test Strips. (2023). pH and Buffers: How Buffer Solutions Maintain pH. Available from: [Link]

  • YouTube. (2023). Making Methylamine HCl from Acetamide. Available from: [Link]

Sources

Troubleshooting

(3-Propoxyphenyl)methanamine hydrochloride experimental variability reduction

Welcome to the technical support center for (3-Propoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help mitigate experimental variability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Propoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help mitigate experimental variability and address common challenges encountered when working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Compound Identity and Critical Properties

(3-Propoxyphenyl)methanamine hydrochloride is a primary amine salt with the following key characteristics:

PropertyValueSource
CAS Number 467462-57-3[1]
Molecular Formula C₁₀H₁₆ClNO[1][2]
Molecular Weight 201.69 g/mol [1][2]
Appearance Typically a solid, powder or crystals.[3]
Storage Sealed in a dry environment at 2-8°C.[4]

Understanding these fundamental properties is the first step in designing robust experiments and troubleshooting unexpected outcomes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

A. Handling and Storage

Question 1: My sample of (3-Propoxyphenyl)methanamine hydrochloride appears clumpy and discolored. Can I still use it?

Answer: Clumping and discoloration are often signs of moisture absorption and potential degradation. As amine salts can be hygroscopic, improper storage can lead to these changes.[5]

  • Expert Insight: The presence of moisture can hydrolyze the hydrochloride salt, leading to the formation of the free amine and hydrochloric acid. The free amine may be less stable and more prone to oxidation, which can cause discoloration.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is highly recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR.

    • Drying: If the clumping is minor and there is no significant discoloration, you can try drying the sample under a high vacuum in a desiccator.

    • Recrystallization: For more significant impurities, recrystallization may be necessary. A common solvent system for amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE) to precipitate the purified salt.[6]

    • When to Discard: If significant degradation is observed via analytical methods, it is best to discard the sample to ensure the integrity of your experimental results.

Question 2: What are the optimal long-term storage conditions for (3-Propoxyphenyl)methanamine hydrochloride?

Answer: For long-term stability, it is crucial to store (3-Propoxyphenyl)methanamine hydrochloride under the following conditions:

  • Temperature: 2-8°C.[4]

  • Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.

  • Container: In a tightly sealed, opaque container to protect from light and moisture.

Workflow for Proper Storage:

Fig 1. Recommended workflow for the proper storage of (3-Propoxyphenyl)methanamine hydrochloride.
B. Solubility and Solution Preparation

Question 3: I am having trouble dissolving (3-Propoxyphenyl)methanamine hydrochloride in my desired solvent. What should I do?

Answer: As a hydrochloride salt, (3-Propoxyphenyl)methanamine hydrochloride is expected to be more soluble in polar protic solvents.

  • Solvent Selection:

    • High Solubility: Water, methanol, ethanol. The hydrochloride salt form generally confers aqueous solubility.[7]

    • Moderate Solubility: DMSO, DMF.

    • Low Solubility: Apolar solvents such as hexane, toluene, and diethyl ether.

  • Troubleshooting Steps:

    • Start with Water: Attempt to dissolve a small amount in deionized water first.

    • Co-solvents: If using a less polar solvent for your experiment, you may need to prepare a concentrated stock solution in a more polar solvent (like DMSO) and then dilute it into your final experimental medium.

    • Gentle Heating and Sonication: Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution. However, be cautious with prolonged heating as it may accelerate degradation.

    • pH Adjustment: The solubility of amine salts is pH-dependent. In aqueous solutions, ensure the pH is slightly acidic to maintain the protonated, more soluble form.

Question 4: My solution of (3-Propoxyphenyl)methanamine hydrochloride has turned cloudy over time. What is causing this?

Answer: Cloudiness or precipitation in a previously clear solution can indicate several issues:

  • Change in pH: A shift in the pH of the solution towards basic conditions can deprotonate the amine hydrochloride to its less soluble free base form, causing it to precipitate.

  • Exceeding Solubility Limit: If the solution was prepared at an elevated temperature, cooling to room temperature or below may cause the compound to crash out if its solubility limit is exceeded.

  • Degradation: Over time, the compound may degrade into less soluble byproducts.

  • Interaction with Buffer Components: Certain buffer salts (e.g., phosphate buffers) can sometimes form insoluble salts with amine compounds.

Logical Troubleshooting Flow:

Fig 2. Decision tree for troubleshooting cloudy solutions of (3-Propoxyphenyl)methanamine hydrochloride.
C. Analytical Characterization

Question 5: How can I confirm the purity of my (3-Propoxyphenyl)methanamine hydrochloride sample?

Answer: Several analytical techniques can be employed to assess the purity of your sample. The choice of method will depend on the available instrumentation and the information required.

Analytical MethodInformation ProvidedKey Considerations
Reverse-Phase HPLC-UV Quantitative purity assessment.The compound has a phenyl ring and should be UV active. A standard C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like TFA or formic acid to ensure protonation) is a good starting point.[8][9]
LC-MS Purity and confirmation of molecular weight.Provides mass-to-charge ratio, confirming the identity of the main peak and any impurities.
¹H NMR Structural confirmation and detection of impurities.The proton NMR spectrum will provide characteristic peaks for the propoxy, phenyl, and methanamine groups, allowing for structural verification and identification of any organic impurities.
Melting Point Indication of purity.A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

Protocol: Purity Assessment by RP-HPLC-UV

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (3-Propoxyphenyl)methanamine hydrochloride in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance (likely around 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Expert Tip: The use of an acidic modifier in the mobile phase is crucial for good peak shape when analyzing amines by reverse-phase HPLC. The acid protonates the amine, preventing its interaction with residual silanols on the silica-based stationary phase.[9]

III. Concluding Remarks

Variability in experiments involving (3-Propoxyphenyl)methanamine hydrochloride often stems from issues related to its purity, handling, and solubility. By implementing the proper storage and handling procedures, carefully selecting solvents, and verifying purity before use, you can significantly reduce these sources of error and enhance the reproducibility of your results. This guide provides a framework for troubleshooting common issues, but always remember to consult the specific certificate of analysis for your batch of the compound and adapt these recommendations to your unique experimental context.

References

  • Scribd. (n.d.). Amines Detection Methods Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Google Patents. (n.d.). US4661625A - Synthesis and purification of d-propoxyphene hydrochloride.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubChem. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

  • PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). (3-Propoxyphenyl)methanamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Propoxyphenyl)methanamine Hydrochloride

Last Updated: 2026-01-27 Disclaimer: Detailed, peer-reviewed purification protocols specifically for (3-Propoxyphenyl)methanamine hydrochloride are not extensively available in public literature. This guide is therefore...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-27

Disclaimer: Detailed, peer-reviewed purification protocols specifically for (3-Propoxyphenyl)methanamine hydrochloride are not extensively available in public literature. This guide is therefore based on established principles of organic chemistry, purification techniques for analogous substituted benzylamine hydrochlorides, and common challenges encountered during their synthesis and purification.

Introduction

(3-Propoxyphenyl)methanamine hydrochloride is a primary amine salt that often serves as an intermediate in the synthesis of more complex molecules in the pharmaceutical and research sectors. As with many amine hydrochlorides, its purification can present several challenges, including but not limited to, high polarity, potential hygroscopicity, and the presence of closely related impurities. This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound and offers validated protocols for analogous systems that can be adapted to achieve high purity.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems researchers may face during the purification of (3-Propoxyphenyl)methanamine hydrochloride.

FAQ 1: Recrystallization Issues

Question: My (3-Propoxyphenyl)methanamine hydrochloride either "oils out" or fails to crystallize from solution. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is common for salts and is usually due to an inappropriate solvent system or the presence of impurities that depress the melting point.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: Amine hydrochlorides are often highly polar and can be too soluble in short-chain alcohols like methanol or ethanol for effective recrystallization.[1] Conversely, they are typically insoluble in non-polar solvents like hexanes.

    • Solution: A solvent system that provides good solubility at elevated temperatures but poor solubility at lower temperatures is ideal.[2] For amine hydrochlorides, consider the following:

      • Single Solvents: Isopropanol (2-Propanol) is often a preferred choice over ethanol as it tends to have lower solvating power for hydrochloride salts.[1]

      • Solvent/Anti-Solvent Systems: This is often the most effective approach. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot methanol, ethanol, or isopropanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, acetone, or ethyl acetate) until the solution becomes turbid.[1][3] Re-heat gently to clarify and then allow to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling encourages precipitation rather than crystallization, leading to the trapping of impurities and the formation of oils or amorphous solids.[4]

    • Solution: Allow the heated, clear solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.

  • Presence of Impurities: Significant amounts of impurities can act as a eutectic mixture, lowering the melting point of your compound below the temperature of the crystallization medium.

    • Solution: Before attempting recrystallization, it may be necessary to perform a preliminary purification step. An acid-base wash can be effective. Dissolve the crude hydrochloride salt in water, make the solution basic (pH > 10) with an inorganic base (e.g., NaOH), and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then precipitate the pure hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).[5][6]

FAQ 2: Persistent Color in the Final Product

Question: After purification, my (3-Propoxyphenyl)methanamine hydrochloride remains off-white, yellow, or brown. How can I decolorize it?

Answer:

Color in organic compounds often arises from highly conjugated impurities, which may be present in very small quantities.

Causality and Troubleshooting Steps:

  • Oxidation or Side-Reaction Products: Impurities from the synthesis, such as imines or oxidation by-products, can be colored.[5]

    • Solution 1: Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product has been dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon.[1] Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon before allowing the solution to cool. Caution: Adding carbon to a solution at or near its boiling point can cause vigorous bumping. Cool the solution slightly before adding the carbon.

    • Solution 2: Chemical Treatment: If the color is due to residual oxidizing agents, a wash with a mild reducing agent solution (e.g., sodium bisulfite) during the acid-base workup of the free amine can be effective.

FAQ 3: Low Purity Despite Recrystallization

Question: My analytical data (e.g., HPLC, NMR) shows the presence of impurities even after multiple recrystallizations. What are these impurities and how do I remove them?

Answer:

The nature of the impurities is highly dependent on the synthetic route used to prepare the (3-Propoxyphenyl)methanamine. A common route is the reductive amination of 3-propoxybenzaldehyde.

Potential Impurities from Reductive Amination:

  • Unreacted Starting Material: 3-propoxybenzaldehyde.

  • Over-alkylation Products: Secondary or tertiary amines. This is less common when ammonia is used but can occur.

  • Imine Intermediate: The imine formed between the aldehyde and ammonia may persist if the reduction is incomplete.

  • Alcohol By-product: Reduction of the starting aldehyde to (3-propoxyphenyl)methanol can occur, especially if a strong reducing agent like sodium borohydride is used under conditions that do not favor imine formation.[7][8]

Troubleshooting and Purification Strategies:

  • Optimize the Purification Technique:

    • Acid-Base Extraction: As mentioned in FAQ 1, converting the salt to the free base allows for the removal of non-basic impurities (like the alcohol by-product) through washing.

    • Chromatography: Flash column chromatography can be used to purify the free amine before converting it to the hydrochloride salt. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent streaking of the amine, is a common choice.

  • Re-evaluate the Synthetic Reaction:

    • Ensure the reaction has gone to completion using techniques like TLC or LC-MS.

    • Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB), to minimize the formation of the alcohol by-product.[7][9]

FAQ 4: Handling a Hygroscopic Product

Question: My final product is difficult to handle and weigh as it appears to be hygroscopic (absorbs moisture from the air). How can I mitigate this?

Answer:

Hydrochloride salts, particularly of primary amines, are known to be hygroscopic.[10] The chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric moisture.[10][11]

Handling and Prevention Strategies:

  • Drying: Ensure the product is rigorously dried under high vacuum, possibly with gentle heating, to remove any residual solvent (especially water).

  • Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).[12]

  • Storage: Store the product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and in a well-sealed container.

  • Solvent Choice for Precipitation: Precipitating the hydrochloride salt from a rigorously anhydrous non-polar solvent can sometimes yield a more crystalline, less hygroscopic form. Introducing solvents into the crystal structure can sometimes reduce hygroscopicity.[11]

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Purification via Acid-Base Extraction and Recrystallization

This protocol is a robust method for purifying crude (3-Propoxyphenyl)methanamine hydrochloride containing non-basic or weakly basic impurities.

Workflow Diagram:

G cluster_0 Aqueous Phase Work-up cluster_1 Organic Phase Purification cluster_2 Salt Formation & Isolation A Crude HCl Salt B Dissolve in H2O A->B C Basify with NaOH (pH > 10) B->C D Extract with Organic Solvent (e.g., DCM) C->D E Organic Layer (Free Amine) D->E Separate Layers F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter G->H I Anhydrous Organic Solution H->I J Add HCl in Ether/Isopropanol I->J K Precipitate Forms J->K L Filter & Wash with Ether K->L M Dry under Vacuum L->M N Pure HCl Salt M->N

Caption: General workflow for the purification of a crude amine hydrochloride.

Step-by-Step Procedure:

  • Dissolution and Basification: Dissolve the crude (3-Propoxyphenyl)methanamine hydrochloride in deionized water. While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is greater than 10. The solution may become cloudy as the free amine precipitates or oils out.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃).

  • Filtration and Salt Formation: Filter off the drying agent. To the clear filtrate, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) with vigorous stirring until no further precipitation is observed.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used for precipitation to remove any surface impurities.[13] Dry the purified (3-Propoxyphenyl)methanamine hydrochloride under high vacuum to a constant weight.

Protocol 2: Recrystallization from an Isopropanol/Diethyl Ether System

This protocol is suitable for material that is already reasonably pure but requires further polishing to remove minor impurities.

Troubleshooting Decision Tree:

G Start Start Recrystallization: Dissolve in hot Isopropanol Q1 Does it fully dissolve? Start->Q1 Add_More_Solvent Add more hot Isopropanol Q1->Add_More_Solvent No Hot_Filter Hot filter to remove insolubles Q1->Hot_Filter Insoluble material present Cool Allow to cool slowly Q1->Cool Yes Add_More_Solvent->Q1 Hot_Filter->Cool Q2 Do crystals form? Cool->Q2 Q3 Does it oil out? Cool->Q3 Success Collect Crystals Q2->Success Yes Troubleshoot Troubleshoot Nucleation Q2->Troubleshoot No Reheat_Add_Solvent Re-heat, add more Isopropanol Q3->Reheat_Add_Solvent Yes Add_Antisolvent Add Diethyl Ether dropwise until turbid, then re-heat Q3->Add_Antisolvent Persistent Oiling Reheat_Add_Solvent->Cool Add_Antisolvent->Cool

Caption: Decision tree for troubleshooting crystallization issues.

Step-by-Step Procedure:

  • Dissolution: Place the crude (3-Propoxyphenyl)methanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid. Use a steam bath or a carefully controlled hot plate for heating.

  • Decolorization (Optional): If the solution is colored, cool it slightly, add a spatula tip of activated carbon, and reheat for 5-10 minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maximizing Yield: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum.

Part 3: Analytical Methods for Purity Assessment

Ensuring the purity of the final product is critical. A combination of analytical techniques should be employed.

Analytical TechniqueInformation ProvidedCommon Observations for (3-Propoxyphenyl)methanamine HCl
¹H NMR Spectroscopy Confirms the chemical structure and can quantify impurities if a standard is used.Expect characteristic peaks for the propoxy group, the aromatic protons, the benzylic CH₂ group, and a broad signal for the -NH₃⁺ protons.
HPLC (High-Performance Liquid Chromatography) Determines the purity by separating the main component from impurities.A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point. Purity is often reported as area percent.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight of the main peak and helps identify the mass of unknown impurity peaks.The mass spectrum should show the molecular ion for the free amine.
Melting Point A sharp melting point range close to the literature value indicates high purity.Impurities will typically cause melting point depression and broadening of the range.
FT-IR Spectroscopy Confirms the presence of key functional groups.Look for N-H stretching bands (as -NH₃⁺) in the 2800-3200 cm⁻¹ region and C-O stretching for the ether linkage.[14]

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online discussion]. Available at: [Link]

  • Google Patents. (n.d.). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • Google Patents. (n.d.). US4661625A - Synthesis and purification of d-propoxyphene hydrochloride.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available at: [Link]

  • Reddit. (2024). How to purify Benzylamine? [Online discussion]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online discussion]. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to (3-Propoxyphenyl)methanamine hydrochloride

As a Senior Application Scientist, I've designed this comprehensive technical support guide to assist you in navigating the complexities of cellular resistance to (3-Propoxyphenyl)methanamine hydrochloride. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to assist you in navigating the complexities of cellular resistance to (3-Propoxyphenyl)methanamine hydrochloride. This resource is structured to provide not only solutions but also a deeper understanding of the underlying biological principles.

Introduction

The development of resistance to investigational compounds like (3-Propoxyphenyl)methanamine hydrochloride is a significant challenge in preclinical drug development. This phenomenon, where cells that were initially sensitive to a compound cease to respond, can stall research and lead to misinterpretation of experimental data. This guide provides a systematic approach to troubleshooting and overcoming resistance, ensuring the integrity and progress of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when they suspect drug resistance.

Q1: My cells have suddenly stopped responding to (3-Propoxyphenyl)methanamine hydrochloride. What is the first thing I should do?

A1: The first step is to systematically verify that the observed lack of response is due to cellular resistance and not experimental variability. Before delving into complex mechanistic studies, perform the following checks:

  • Compound Integrity: Confirm the identity, purity, and concentration of your stock solution of (3-Propoxyphenyl)methanamine hydrochloride. If possible, use a fresh batch of the compound. Consider if the solvent used is appropriate and used at non-toxic concentrations[1].

  • Cell Line Authenticity and Health: Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are within a consistent passage number range.

  • Assay Performance: Re-run your standard cell viability or functional assay with both your test cells and a sensitive (parental) control cell line in parallel. This will help confirm that the assay itself is performing as expected.[2][3]

Q2: What is a resistance index (RI) and how do I calculate it?

A2: The Resistance Index (RI) is a quantitative measure of the degree of resistance. It's calculated by dividing the IC50 (or GI50) value of the resistant cell line by the IC50 value of the parental (sensitive) cell line.

RI = IC50 (Resistant Line) / IC50 (Parental Line)

An RI value significantly greater than 1 indicates resistance. For example, an RI of 5 or higher is often considered a clear indication of a successfully established resistant cell line.[4]

Q3: What are the common biological mechanisms that could be causing resistance to my compound?

A3: While the specific mechanism of action for (3-Propoxyphenyl)methanamine hydrochloride may still be under investigation, resistance to small molecule inhibitors typically arises from a few key mechanisms[5][6][7]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, or BCRP, can actively pump the compound out of the cell, preventing it from reaching its target.[8][[“]][10]

  • Alteration of the Drug Target: Mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the compound.

  • Signaling Pathway Rewiring: Cells can activate alternative signaling pathways to bypass the inhibitory effect of the compound.[11]

  • Drug Inactivation: Cellular enzymes may metabolize and inactivate the compound.

  • Suppression of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to drug-induced cell death.[12]

Part 2: Troubleshooting Guides & Workflows

This section provides a structured approach to diagnosing and addressing resistance.

Workflow 1: Confirmation and Characterization of the Resistant Phenotype

The objective of this workflow is to empirically confirm that your cell line has developed a stable resistance to (3-Propoxyphenyl)methanamine hydrochloride and to quantify this resistance.

G cluster_0 Phase 1: Confirmation & Characterization A Suspected Resistance (Lack of cellular response) B Prepare Fresh Compound Stocks & Thaw Early Passage Parental Cells A->B C Perform Dose-Response Assay (e.g., MTT/XTT) on Parental vs. Suspected Resistant Cells B->C D Analyze Data: Calculate IC50 for both cell lines C->D E Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Parental) D->E F Decision: Is RI > 5-10? E->F G Resistance Confirmed. Proceed to Mechanistic Studies. F->G Yes H Resistance Not Confirmed. Troubleshoot experimental variables (compound, assay, cell health). F->H No

Caption: Workflow for confirming and quantifying drug resistance.

  • Preparation:

    • Prepare a fresh, validated stock solution of (3-Propoxyphenyl)methanamine hydrochloride.

    • Thaw an early-passage vial of the parental cell line that was previously confirmed to be sensitive. Culture these alongside your suspected resistant cells for at least two passages before initiating the assay.

  • Dose-Response Assay:

    • Perform a cell viability assay (see Protocol 1 for MTT assay) on both the parental and suspected resistant cell lines in parallel.

    • Use a wide range of concentrations of (3-Propoxyphenyl)methanamine hydrochloride, spanning at least 4-5 orders of magnitude, centered around the previously known IC50 of the parental line.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines.

    • Calculate the IC50 values.

    • Calculate the Resistance Index (RI).

Cell LinePassage NumberIC50 (µM) of (3-Propoxyphenyl)methanamine hydrochlorideResistance Index (RI)
Parental LineP+50.51.0
Resistant LineP+2015.030.0
Workflow 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying biological mechanism.

G cluster_1 Phase 2: Investigating Mechanisms I Confirmed Resistant Cell Line J Hypothesis 1: Increased Drug Efflux (Common for small molecules) I->J K Hypothesis 2: Target Alteration I->K L Hypothesis 3: Pathway Rewiring I->L M Experiment: qRT-PCR or Western Blot for ABC Transporters (MDR1, BCRP) J->M N Experiment: Sanger Sequencing of putative target gene K->N O Experiment: RNA-Seq or Phospho-Proteomic Array L->O P Analyze Gene/Protein Expression Data M->P N->P O->P

Caption: Decision tree for investigating resistance mechanisms.

  • Assess Drug Efflux:

    • Rationale: Increased expression of ABC transporters is a very common mechanism of multidrug resistance.[8][[“]]

    • Experiment: Perform quantitative real-time PCR (qRT-PCR) or Western blotting on parental and resistant cell lysates to measure the mRNA and protein levels of key ABC transporters like ABCB1 (MDR1/P-gp) and ABCG2 (BCRP).

    • Interpretation: A significant upregulation in the resistant line strongly suggests that drug efflux is a contributing factor.

  • Investigate Target Alteration:

    • Rationale: If the direct molecular target of (3-Propoxyphenyl)methanamine hydrochloride is known, mutations in the gene encoding this target can prevent the drug from binding.

    • Experiment: Isolate genomic DNA from both parental and resistant cells. Sequence the coding region of the putative target gene.

    • Interpretation: The presence of a non-synonymous mutation in the resistant line, particularly in a predicted binding pocket, is strong evidence for this mechanism.

  • Analyze Global Cellular Changes:

    • Rationale: Resistance can arise from complex changes in gene expression and signaling pathways that allow the cell to survive the drug's effects.[13][14][15]

    • Experiment: For a broader, unbiased view, consider performing RNA sequencing (RNA-seq) or a phospho-proteomic array to compare the global expression and signaling profiles of the parental and resistant cells.

    • Interpretation: Look for differentially expressed genes or hyper-activated signaling pathways in the resistant cells. This can reveal unexpected bypass mechanisms.

Workflow 3: Strategies to Overcome Resistance

Based on your findings from the mechanistic investigation, you can now devise strategies to re-sensitize your cells to (3-Propoxyphenyl)methanamine hydrochloride or find alternative treatment approaches.

  • If Drug Efflux is Confirmed:

    • Strategy: Co-administer (3-Propoxyphenyl)methanamine hydrochloride with a known inhibitor of the overexpressed ABC transporter.[8][16]

    • Example: If MDR1/P-gp is upregulated, try co-treatment with Verapamil or Tariquidar.

    • Validation: Perform a dose-response experiment with (3-Propoxyphenyl)methanamine hydrochloride in the resistant cells, with and without the efflux pump inhibitor. A significant leftward shift in the dose-response curve indicates successful re-sensitization.

  • If Target Alteration is Confirmed:

    • Strategy: This is more challenging to overcome directly. Consider rational design of a next-generation compound that can bind to the mutated target. Alternatively, explore combination therapies that target downstream effectors of the now-uninhibited target.

  • If Pathway Rewiring is Confirmed:

    • Strategy: Employ a combination therapy approach by co-administering (3-Propoxyphenyl)methanamine hydrochloride with an inhibitor of the identified bypass pathway.[11][17][18][19]

    • Example: If your RNA-seq data shows upregulation of the PI3K/Akt pathway in resistant cells, combine (3-Propoxyphenyl)methanamine hydrochloride with a PI3K inhibitor.

    • Validation: Assess the combination for synergistic effects using methods like the Chou-Talalay method to calculate a Combination Index (CI).

Part 3: Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Parental and resistant cells.

  • (3-Propoxyphenyl)methanamine hydrochloride.

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of (3-Propoxyphenyl)methanamine hydrochloride for your desired treatment duration (e.g., 72 hours). Include untreated and vehicle-only controls.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Read the absorbance at 570 nm using a microplate reader.

References

  • Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. (2024). bioRxiv.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). PMC - NIH.
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). NIH.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.).
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • MDR gene expression analysis of six drug-resistant ovarian cancer cell lines. (n.d.). PubMed.
  • The molecular mechanisms of chemoresistance in cancers. (n.d.). PMC - NIH.
  • Combination therapy in comb
  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (n.d.). PubMed Central.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). [No Source Found].
  • Gene expression based inference of drug resistance in cancer. (2021). bioRxiv.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. (2021). PMC - NIH.
  • MTT assay protocol. (n.d.). Abcam.
  • Combination Therapy for Overcoming Multidrug Resistance in Breast Cancer Through Hedgehog Signaling Pathway Regul
  • State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. (n.d.). PMC - NIH.
  • The molecular mechanisms of chemoresistance in cancers. (2017). Oncotarget.
  • Maintaining drug-resistant cell lines in cell culture. (A) Stable cell... (n.d.).
  • Case study – Gene expression profiling to understand and combat drug resistance. (2024). [No Source Found].
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). [No Source Found].
  • Multiple resistance mechanisms in Chinese hamster cells resistant to 9-hydroxyellipticine. (1989). PubMed.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • Mechanisms of ABC transporter-mediated multidrug resistance. (n.d.). Consensus.
  • Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms. (2025).
  • Identifying anti-cancer drug response related genes using an integrative analysis of transcriptomic and genomic variations with cell line-based drug perturb
  • Mechanisms of chemoresistance in cancer cells. (n.d.).
  • Combination Therapies to Overcome Resistance. (n.d.). Broad Institute.
  • Methoxamine Hydrochloride. (n.d.). PubChem.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). PMC - NIH.
  • Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Tre
  • General mechanism of drug efflux via ABC transporters. ABC transporters... (n.d.).
  • CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific - US.
  • (2-Methoxyphenyl)(phenyl)methanamine hydrochloride. (n.d.). Benchchem.
  • Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms. (2021). PubMed.
  • The molecular mechanisms of chemoresistance in cancers. (n.d.). Semantic Scholar.
  • Targeting Cell Death Mechanism Specifically in Triple Negative Breast Cancer Cell Lines. (n.d.). [No Source Found].
  • Methoxamine. (n.d.). PubChem - NIH.

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Optimization

Technical Support Center: Troubleshooting Low Signal in (3-Propoxyphenyl)methanamine hydrochloride Assays

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals who are encountering low signal issues in assays involving (3-Propoxyphenyl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals who are encountering low signal issues in assays involving (3-Propoxyphenyl)methanamine hydrochloride. As a small molecule with a methanamine group and a phenyl ring, this compound is likely being investigated as a potential ligand for receptors, such as G-protein coupled receptors (GPCRs). This document provides a structured, in-depth troubleshooting framework based on common assay platforms used in such investigations.

Section 1: Foundational Troubleshooting

This section addresses initial checks and common issues applicable to a wide range of assay formats.

Q1: My signal-to-noise ratio is poor. Where do I begin troubleshooting?

A low signal-to-noise ratio is a common issue that can arise from multiple sources. A systematic approach is crucial to identify the root cause.

Initial Checks:

  • Blank and Control Wells: Always include appropriate blank (buffer and reagents, no compound or receptor) and control wells (positive and negative controls). A high signal in the blank wells points to reagent or buffer contamination, or autofluorescence from the microplate.

  • Instrument Settings: For fluorescence-based assays, ensure that the excitation and emission wavelengths are correctly set for your fluorophore and that the gain settings are optimal. For radiometric assays, confirm that the correct isotope is selected and the counting window is appropriate.

  • Reagent Preparation: Re-verify all calculations for reagent dilutions. Simple errors in concentration are a frequent source of poor signal.

Troubleshooting Workflow:

G start Low Signal-to-Noise Ratio check_blanks Evaluate Blank and Control Wells start->check_blanks high_blank High Signal in Blanks? check_blanks->high_blank troubleshoot_blank Troubleshoot Blank Signal: - Check buffer for contamination - Test a different microplate lot - Prepare fresh reagents high_blank->troubleshoot_blank Yes low_positive Low Signal in Positive Control? high_blank->low_positive No instrument_settings Review Instrument Settings: - Wavelengths - Gain/PMT settings - Read time troubleshoot_blank->instrument_settings troubleshoot_positive Troubleshoot Positive Control: - Verify concentration and activity - Check receptor/enzyme integrity - Optimize incubation time/temperature low_positive->troubleshoot_positive Yes low_positive->instrument_settings No troubleshoot_positive->instrument_settings assay_optimization Proceed to Specific Assay Optimization instrument_settings->assay_optimization

Caption: Initial troubleshooting workflow for low signal-to-noise.

Q2: Could my (3-Propoxyphenyl)methanamine hydrochloride stock be the problem?

Absolutely. The integrity and accurate concentration of your compound are paramount.

Compound Integrity:

  • (3-Propoxyphenyl)methanamine hydrochloride , like other amine-containing compounds, can be susceptible to degradation over time, especially if not stored correctly. It is supplied as a hydrochloride salt to improve stability and solubility.

  • Verification: If you suspect degradation, consider obtaining a fresh vial or verifying the compound's identity and purity via analytical methods such as LC-MS or NMR.

  • Storage: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place to prevent degradation.

Solubility and Aggregation:

  • While the hydrochloride salt enhances water solubility, the propoxyphenyl group introduces hydrophobicity. At high concentrations, the compound might precipitate or form aggregates in aqueous buffers, reducing the effective concentration of the monomeric form that can interact with the target.

  • Recommendation: Prepare fresh dilutions from a high-concentration stock (e.g., in DMSO) for each experiment. Visually inspect for any precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells.

Accurate Concentration:

  • Ensure your stock solution concentration is accurate. If possible, verify it spectrophotometrically if the compound has a suitable chromophore and a known extinction coefficient.

Q3: How critical is the buffer pH for my assay?

Buffer pH is a critical parameter that can significantly impact your results, especially when working with amine-containing compounds and biological macromolecules.

(3-Propoxyphenyl)methanamine hydrochloride has a primary amine group. The protonation state of this amine is pH-dependent.

  • Impact on Binding: The charge of the amine group can be critical for its interaction with the target receptor. If the binding pocket contains key acidic residues (e.g., aspartate, glutamate), a positively charged (protonated) amine may be required for a strong electrostatic interaction.

  • Impact on Target Protein: The activity and conformation of your target protein (e.g., receptor, enzyme) are also highly dependent on pH. Deviations from the optimal pH can lead to reduced activity or even denaturation.

Troubleshooting pH:

  • Verify Buffer pH: Always measure the pH of your final assay buffer at the temperature at which the assay will be performed.

  • pH Optimization: If you have a consistently low signal, it is advisable to perform a pH titration experiment to determine the optimal pH for your assay.

pHBuffer System (50 mM)Expected Effect on (3-Propoxyphenyl)methanamine
6.0MESAmine group will be predominantly protonated (+ charge).
7.4HEPES, PBSAmine group will be mostly protonated. This is a common physiological pH.
8.5Tris, BorateA significant portion of the amine group may be deprotonated (neutral).

Note: The pKa of the amine group will determine the exact protonation state at a given pH. The choice of buffering agent is also important to avoid any unwanted interactions with the assay components.

Section 2: Troubleshooting Ligand Binding Assays

Subsection 2.1: Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. Low signal in these assays typically manifests as low total counts or low specific binding.

Q4: I'm seeing very low specific binding in my competition assay. What are the potential causes?

Low specific binding means that the difference between total binding and non-specific binding (NSB) is small.

G start Low Specific Binding check_nsb Is Non-Specific Binding (NSB) High? start->check_nsb reduce_nsb Reduce NSB: - Decrease radioligand concentration - Decrease membrane/cell concentration - Add BSA or detergent (e.g., Tween-20) - Optimize wash steps check_nsb->reduce_nsb Yes check_total Is Total Binding Low? check_nsb->check_total No increase_total Increase Total Binding: - Increase receptor concentration - Verify radioligand integrity - Optimize incubation time/temp - Check for filter binding issues check_total->increase_total Yes no_affinity Compound may have low affinity for the target. check_total->no_affinity No

Caption: Decision tree for troubleshooting low specific binding.

Key Optimization Steps:

  • Radioligand Concentration: For competition assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd). Using too high a concentration will make it difficult for your unlabeled compound to compete effectively.

  • Receptor Concentration: Ensure you are using an adequate amount of receptor (membranes or whole cells) to achieve a sufficient signal. You may need to titrate the amount of protein per well.

  • Incubation Time and Temperature: The assay must reach equilibrium. For ligands with slow kinetics, a longer incubation time may be necessary. Temperature can also affect binding affinity.

  • Wash Steps (Filtration Assays): In filtration-based assays, insufficient washing can lead to high background, while excessive washing can cause dissociation of the bound radioligand. Optimize the number of washes and the volume of wash buffer.

Subsection 2.2: Fluorescence Polarization (FP) Assays

FP assays are homogeneous assays that measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein. Low signal manifests as a small change in millipolarization (mP) units.

Q5: The change in polarization (mP) is minimal when my compound competes with the fluorescent tracer. Why?

A small mP window (the difference between the mP of the free tracer and the bound tracer) is a common challenge in FP assay development.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Poor Tracer Binding If the fluorescent tracer itself does not bind to the target with sufficient affinity, there will be very little change in its rotational freedom upon addition of the target.- Synthesize a new tracer with a different linker or attachment point. - Consider a different fluorophore.
"Propeller Effect" The fluorophore is attached via a long, flexible linker, allowing it to rotate freely even when the tracer is bound to the target.- Redesign the tracer with a shorter, more rigid linker.
Low Target Concentration An insufficient concentration of the target protein will not be able to bind a significant fraction of the tracer.- Titrate the target protein to a higher concentration.
Buffer Interference Components in the buffer, such as BSA, can sometimes bind to the fluorophore, increasing the baseline polarization and reducing the assay window.- Test the assay in a buffer without carrier proteins or switch to a non-binding alternative like bovine gamma globulin (BGG).
Compound Autofluorescence (3-Propoxyphenyl)methanamine hydrochloride might be fluorescent at the wavelengths used, interfering with the signal.- Run a control plate with just the compound and buffer to check for autofluorescence.
Q6: My initial fluorescence intensity is very low. What should I do?

Low fluorescence intensity can make it difficult to obtain reliable mP readings.

  • Check Instrument Settings: Ensure the excitation and emission filters/monochromators are correctly set for your fluorophore. Optimize the gain or photomultiplier tube (PMT) voltage to increase signal detection without saturating the detector.

  • Tracer Concentration: While a low tracer concentration is desirable to avoid high background, it must be sufficient to produce a signal that is at least 3-5 times higher than the buffer blank.

  • Quenching: The process of labeling a molecule with a fluorophore can sometimes lead to quenching of the fluorescence, reducing its quantum yield. This is an intrinsic property of the tracer and may require a redesign if severe.

  • Plate Type: Always use black microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.

Section 3: Troubleshooting Functional Assays

Functional assays measure the downstream consequences of your compound binding to its target, such as the activation of a G-protein and the subsequent production of a second messenger.

Q7: I'm not seeing any functional response (e.g., in a cAMP or calcium assay) with my compound. What's wrong?

A lack of functional response can be due to a variety of factors, ranging from the compound's intrinsic activity to the health of the cells used in the assay.

Investigative Workflow:

start No Functional Response check_controls Do Positive Controls Work? start->check_controls troubleshoot_assay Assay System Failure: - Check cell health/passage number - Verify agonist concentration - Check reagents (e.g., cAMP kit) check_controls->troubleshoot_assay No check_binding Does the Compound Bind? (Confirm with binding assay) check_controls->check_binding Yes no_binding Compound does not bind to the target. check_binding->no_binding No check_pathway Is the correct signaling pathway being measured? check_binding->check_pathway Yes wrong_pathway Compound may be biased towards a different pathway (e.g., β-arrestin vs. G-protein). check_pathway->wrong_pathway No antagonist Compound may be an antagonist or inverse agonist. check_pathway->antagonist Yes

Troubleshooting

Optimizing incubation time for (3-Propoxyphenyl)methanamine hydrochloride experiments

Welcome to the technical support center for experiments involving (3-Propoxyphenyl)methanamine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving (3-Propoxyphenyl)methanamine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments and overcome common challenges. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research.

Introduction to (3-Propoxyphenyl)methanamine Hydrochloride

(3-Propoxyphenyl)methanamine hydrochloride is a research chemical with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 201.7 g/mol .[1] Its structure, featuring a methanamine group attached to a propoxyphenyl ring, suggests potential activity as a modulator of aminenergic systems, possibly as a monoamine oxidase (MAO) inhibitor.[2][3][4] As with many research compounds, empirical determination of optimal experimental parameters is crucial for generating reliable and reproducible data.

This guide is built upon the foundational principles of pharmacology and cell biology to address challenges you may encounter.

Troubleshooting Guide

Unexpected results are a common feature of experimental biology. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Apparent Effect of the Compound

Potential Causes & Solutions

  • Inadequate Incubation Time: The compound may require a longer duration to exert its biological effects, such as cellular uptake and target engagement.

    • Solution: Perform a time-course experiment to determine the optimal incubation period. See the "Experimental Protocols" section for a detailed methodology.

  • Suboptimal Compound Concentration: The concentration range tested may be too low to elicit a response.

    • Solution: Conduct a dose-response experiment using a wider range of concentrations (e.g., from nanomolar to micromolar).

  • Compound Instability: The hydrochloride salt may be susceptible to degradation in certain media or under specific storage conditions.[5]

    • Solution: Prepare fresh solutions for each experiment. Verify the stability of the compound in your specific experimental buffer and temperature conditions.

  • Cellular Uptake Issues: The compound may not be efficiently crossing the cell membrane in your model system.[6][7]

    • Solution: If using cell-based assays, ensure the cell line is appropriate and consider using permeabilization agents if compatible with your assay endpoint. The kinetics of cellular uptake can be concentration, time, and temperature-dependent.[6]

Problem 2: High Background Signal in Assays

Potential Causes & Solutions

  • Non-specific Binding: The compound may be binding to unintended targets or components of the assay system.

    • Solution: Include appropriate controls, such as a well-characterized inhibitor for the same target if known, or test the compound in a cell-free system to assess direct interference with assay reagents.

  • Autofluorescence (for fluorescence-based assays): The compound itself may possess fluorescent properties at the excitation and emission wavelengths of your assay.

    • Solution: Measure the fluorescence of the compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different detection method or a fluorescent dye with a spectral profile that does not overlap.

Problem 3: Poor Reproducibility of Results

Potential Causes & Solutions

  • Inconsistent Solution Preparation: Minor variations in weighing or dissolving the compound can lead to significant differences in final concentrations.

    • Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and then perform serial dilutions. Always vortex solutions thoroughly.

  • Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can alter cellular responses.

    • Solution: Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density and growth times.

  • Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate solutes and affect cell health.

    • Solution: Avoid using the outermost wells for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing experimental issues.

TroubleshootingWorkflow Troubleshooting Workflow for (3-Propoxyphenyl)methanamine Hydrochloride Experiments start Start: Unexpected Result issue Define the Issue: - Low/No Effect - High Background - Poor Reproducibility start->issue low_effect Low / No Effect issue->low_effect Low/No Effect high_background High Background issue->high_background High Background poor_repro Poor Reproducibility issue->poor_repro Poor Reproducibility check_time Time-Course Experiment low_effect->check_time check_dose Dose-Response Experiment check_time->check_dose check_stability Verify Compound Stability check_dose->check_stability solution Problem Resolved check_stability->solution consult Consult Literature for Similar Compounds check_stability->consult check_binding Assess Non-specific Binding high_background->check_binding check_auto Check for Autofluorescence check_binding->check_auto check_auto->solution check_auto->consult check_prep Standardize Solution Preparation poor_repro->check_prep check_cells Standardize Cell Culture check_prep->check_cells check_plate Mitigate Plate Edge Effects check_cells->check_plate check_plate->solution check_plate->consult IncubationWorkflow Workflow for Optimizing Incubation Time start Start: Need to Optimize Incubation step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Prepare Compound and Vehicle Control step1->step2 step3 3. Add Compound to Cells and Start Timer step2->step3 step4 4. Terminate Experiment at Multiple Time Points (e.g., 1, 2, 4, 8, 12, 24h) step3->step4 step5 5. Perform Assay and Read Signal step4->step5 step6 6. Plot Signal vs. Time step5->step6 step7 7. Identify Plateau of Maximum Effect step6->step7 end Optimal Incubation Time Determined step7->end

Caption: A step-by-step workflow for determining the optimal incubation time in cell-based assays.

References

  • National Center for Biotechnology Information (2024). Monoamine Oxidase Inhibitor Toxicity. StatPearls. Available at: [Link]

  • Kovács, D., et al. (2016). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. PMC. Available at: [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Available at: [Link]

  • American Addiction Centers (2024). Monoamine Oxidase Inhibitors (MAOIs). Available at: [Link]

  • National Center for Biotechnology Information (2024). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Available at: [Link]

  • Remick, R. A. (1990). Monoamine Oxidase Inhibitors: Clinical Review. ResearchGate. Available at: [Link]

  • Fuson, R. C., & Bock, L. H. Methylamine Hydrochloride. Organic Syntheses. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7139476, (3-Propoxyphenyl)methanamine. Available at: [Link]

  • Fornaguera, C., et al. (2015). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49795968, (3-Fluorophenyl)Methanamine Hydrochloride. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Comparing the Biological Activity of (3-Propoxyphenyl)methanamine Hydrochloride Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a chiral molecule can drastically alter it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a chiral molecule can drastically alter its pharmacological and toxicological profile. This guide provides an in-depth, technically-focused comparison of the isomers of (3-Propoxyphenyl)methanamine hydrochloride, a compound of interest for its potential psychoactive properties.

This document moves beyond a simple recitation of facts, offering a detailed experimental framework grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: The Significance of Chirality in Pharmacology

(3-Propoxyphenyl)methanamine hydrochloride possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-(3-Propoxyphenyl)methanamine and (S)-(3-Propoxyphenyl)methanamine. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities.[1] This disparity arises from the three-dimensional nature of biological targets like receptors and enzymes, which selectively interact with one enantiomer over the other.

The core hypothesis for a compound with this structure is its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] Psychostimulants often exert their effects by inhibiting these transporters, thereby increasing the synaptic concentration of monoamine neurotransmitters.[2] Therefore, a thorough comparison of the isomers of (3-Propoxyphenyl)methanamine hydrochloride must focus on their differential effects on these key transporters.

Isomer Separation and Purification: The Foundation of a Reliable Comparison

Before any biological comparison can be made, the individual enantiomers must be separated from the racemic mixture and purified to a high degree of enantiomeric excess. Failure to achieve adequate separation will lead to confounding results, as the activity of one isomer will be contaminated by the other.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[3][4] The choice of a chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often a good starting point for this class of compounds.

Experimental Protocol: Preparative Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is recommended.

  • Mobile Phase Optimization: Begin with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents should be systematically varied to optimize the resolution and retention times of the enantiomers.

  • Sample Preparation: Dissolve the racemic (3-Propoxyphenyl)methanamine hydrochloride in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 1-10 mL/min for semi-preparative columns.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.

  • Fraction Collection: Collect the eluent corresponding to each well-separated enantiomeric peak in separate vessels.

  • Purity Analysis: The enantiomeric excess of the collected fractions must be determined using an analytical chiral HPLC method. An enantiomeric excess of >99% is desirable for subsequent biological assays.

  • Solvent Removal and Salt Formation: Evaporate the mobile phase from the collected fractions under reduced pressure. The resulting free base of each enantiomer should then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a stoichiometric amount of HCl in a compatible solvent (e.g., ethereal HCl). The precipitated salt can then be collected by filtration and dried.

In Vitro Activity Profiling: Quantifying Isomer-Specific Interactions

The primary in vitro assessment should focus on the interaction of the purified isomers with the dopamine, norepinephrine, and serotonin transporters. This can be achieved through two complementary assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[2] These assays are typically performed using human embryonic kidney 293 (HEK293) cells that have been stably transfected to express the human versions of DAT, NET, or SERT.[2][5]

Radioligand Binding Assays: Measuring Affinity for the Transporters

Radioligand binding assays determine the affinity of a compound for a specific receptor or transporter. In this case, we will measure the ability of each isomer to displace a known high-affinity radioligand from each of the monoamine transporters.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture HEK293 cells expressing either hDAT, hNET, or hSERT. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

    • Add increasing concentrations of the test compound (either the (R)- or (S)-isomer of (3-Propoxyphenyl)methanamine hydrochloride).

    • Add the cell membrane preparation.

    • Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the inhibition constant (Ki), which is a measure of the compound's affinity for the transporter.

Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency

While binding assays measure affinity, uptake inhibition assays measure the functional potency of a compound in blocking the transport of the neurotransmitter into the cell.[6]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with increasing concentrations of the test compound (either the (R)- or (S)-isomer).

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter and stop the uptake process.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of uptake inhibition versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake).

Monoamine Oxidase (MAO) Inhibition Assay

To ensure a comprehensive profile, it is also prudent to assess whether the isomers inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of monoamines.[7] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7]

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A common substrate for both enzymes is kynuramine, which is metabolized to 4-hydroxyquinoline.

  • Assay Procedure:

    • Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of the test isomer.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C.

    • Stop the reaction and measure the formation of 4-hydroxyquinoline, often by fluorescence detection.

  • Data Analysis: Calculate the IC50 values for each isomer against both MAO-A and MAO-B.

Data Summary and Interpretation

The quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate direct comparison of the isomers.

Table 1: Comparative In Vitro Activity of (3-Propoxyphenyl)methanamine Hydrochloride Isomers

TargetAssay(R)-Isomer(S)-Isomer
hDAT Binding Affinity (Ki, nM)[Placeholder Value][Placeholder Value]
Uptake Inhibition (IC50, nM)[Placeholder Value][Placeholder Value]
hNET Binding Affinity (Ki, nM)[Placeholder Value][Placeholder Value]
Uptake Inhibition (IC50, nM)[Placeholder Value][Placeholder Value]
hSERT Binding Affinity (Ki, nM)[Placeholder Value][Placeholder Value]
Uptake Inhibition (IC50, nM)[Placeholder Value][Placeholder Value]
hMAO-A Inhibition (IC50, µM)[Placeholder Value][Placeholder Value]
hMAO-B Inhibition (IC50, µM)[Placeholder Value][Placeholder Value]

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Interpretation: A significant difference (e.g., >10-fold) in the Ki or IC50 values between the (R)- and (S)-isomers for a particular transporter would indicate stereoselective activity. This information is crucial for understanding the structure-activity relationship and for selecting the more potent and selective isomer for further development.

In Vivo Behavioral Assessment: Translating In Vitro Activity to a Biological Response

To determine if the in vitro activity translates to a physiological effect, an in vivo behavioral assay is necessary. For potential psychostimulants, a locomotor activity assay in mice is a standard and informative model.[8]

Experimental Protocol: Mouse Locomotor Activity Assay

  • Animals: Use adult male mice (e.g., C57BL/6 strain). Acclimate the animals to the testing environment.

  • Drug Administration: Administer the purified (R)-isomer, (S)-isomer, or vehicle control (e.g., saline) via a relevant route (e.g., intraperitoneal injection). Test a range of doses for each compound.

  • Locomotor Activity Monitoring: Immediately after injection, place each mouse into an open-field arena equipped with infrared beams to automatically track horizontal and vertical movement.

  • Data Collection: Record locomotor activity over a period of 1-2 hours.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements, and time spent in the center of the arena. Compare the effects of each isomer to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_0 Step 1: Isomer Preparation cluster_1 Step 2: In Vitro Characterization cluster_2 Step 3: In Vivo Validation racemate Racemic (3-Propoxyphenyl)methanamine HCl chiral_hplc Preparative Chiral HPLC racemate->chiral_hplc r_isomer (R)-Isomer (>99% ee) chiral_hplc->r_isomer s_isomer (S)-Isomer (>99% ee) chiral_hplc->s_isomer binding_assay Radioligand Binding Assays (DAT, NET, SERT) r_isomer->binding_assay uptake_assay Uptake Inhibition Assays (DAT, NET, SERT) r_isomer->uptake_assay mao_assay MAO-A/B Inhibition Assay r_isomer->mao_assay s_isomer->binding_assay s_isomer->uptake_assay s_isomer->mao_assay locomotor_assay Mouse Locomotor Activity binding_assay->locomotor_assay uptake_assay->locomotor_assay

Caption: Experimental workflow for comparing the isomers.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, NET, or SERT) monoamine_vesicle Vesicles with Monoamines monoamine Monoamine Neurotransmitter monoamine_vesicle->monoamine Release monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding & Signal isomer (3-Propoxyphenyl)methanamine Isomer isomer->transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

This guide provides a comprehensive framework for the rigorous comparison of the (R)- and (S)-isomers of (3-Propoxyphenyl)methanamine hydrochloride. By following these detailed protocols, researchers can elucidate the stereoselective pharmacology of this compound, a critical step in understanding its therapeutic potential and liability. The combination of chiral separation, in vitro transporter interaction studies, and in vivo behavioral analysis constitutes a robust, self-validating approach to characterizing novel psychoactive compounds.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Omega. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Research Progress on Chiral Separation Methods and Toxic Effects of Methamphetamine Enantiomers. ResearchGate. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • Separation of enantiomers and positional isomers of novel psychoactive substances in solid samples by chromatographic a… OUCI. [Link]

  • Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Process for the separation of a mixture of enantiomers. European Patent Office. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

  • Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of (3-Propoxyphenyl)methanamine Hydrochloride and its Analogs as Monoamine Transporter Ligands

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of (3-Propoxyphenyl)methanamine hydrochloride and its rationally designed analogs. This document is st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of (3-Propoxyphenyl)methanamine hydrochloride and its rationally designed analogs. This document is structured to not only present data but to also elucidate the scientific reasoning behind the experimental design, offering a framework for the evaluation of novel psychoactive compounds.

Introduction: The Rationale for Investigating (3-Propoxyphenyl)methanamine Hydrochloride and its Analogs

(3-Propoxyphenyl)methanamine hydrochloride belongs to the phenethylamine class of compounds, a structural motif present in many endogenous neurotransmitters and synthetic central nervous system (CNS) active agents. The core structure, a phenyl ring attached to an ethylamine group, is a well-established pharmacophore for interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical regulators of synaptic neurotransmitter concentrations and are the primary targets for a wide array of therapeutics used to treat depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The defining feature of the parent compound is the 3-propoxy substitution on the phenyl ring. The size, lipophilicity, and conformation of this alkoxy group are hypothesized to be critical determinants of the compound's affinity and selectivity for the different monoamine transporters. To systematically investigate this structure-activity relationship (SAR), a series of analogs with varying alkoxy substituents at the 3-position has been selected for this comparative analysis.

The Compound Library: A Systematic Approach to Uncovering Structure-Activity Relationships

The selection of analogs is pivotal for a meaningful comparative analysis. For this guide, we will focus on a homologous series of 3-alkoxy-substituted benzylamines to probe the impact of the alkyl chain length and branching on transporter affinity and selectivity.

Compound ID Compound Name Molecular Formula (HCl salt) Molecular Weight (HCl salt)
LEAD-01 (3-Propoxyphenyl)methanamine hydrochlorideC10H16ClNO201.70 g/mol
ANA-01 (3-Methoxyphenyl)methanamine hydrochlorideC8H12ClNO173.64 g/mol
ANA-02 (3-Ethoxyphenyl)methanamine hydrochlorideC9H14ClNO187.67 g/mol
ANA-03 (3-Isopropoxyphenyl)methanamine hydrochlorideC10H16ClNO201.70 g/mol
ANA-04 (3-Butoxyphenyl)methanamine hydrochlorideC11H18ClNO215.72 g/mol

This series allows for a systematic evaluation of how increasing the lipophilicity and steric bulk of the alkoxy group influences the interaction with the monoamine transporters. The inclusion of the isopropyl analog (ANA-03) provides insight into the effects of chain branching.

cluster_lead Lead Compound cluster_analogs Analogs for SAR Study LEAD-01 (3-Propoxyphenyl)methanamine HCl ANA-01 (3-Methoxyphenyl)methanamine HCl LEAD-01->ANA-01 Shorter Alkyl Chain ANA-02 (3-Ethoxyphenyl)methanamine HCl LEAD-01->ANA-02 Shorter Alkyl Chain ANA-03 (3-Isopropoxyphenyl)methanamine HCl LEAD-01->ANA-03 Branched Alkyl Chain ANA-04 (3-Butoxyphenyl)methanamine HCl LEAD-01->ANA-04 Longer Alkyl Chain

Caption: Relationship between the lead compound and its analogs.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively compare the pharmacological profiles of these compounds, a two-tiered experimental approach will be employed:

  • Radioligand Binding Assays: To determine the affinity of each compound for the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, and hNET).

  • Neurotransmitter Uptake Inhibition Assays: To assess the functional potency of each compound in inhibiting the reuptake of their respective neurotransmitters.

These assays will be conducted using human embryonic kidney 293 (HEK293) cells stably expressing the human transporters, providing a controlled and reproducible system for in vitro characterization.[1]

cluster_workflow Experimental Workflow Compound_Library Compound Library (LEAD-01 & Analogs) Binding_Assay Radioligand Binding Assay (Affinity - Ki) Compound_Library->Binding_Assay Uptake_Assay Uptake Inhibition Assay (Potency - IC50) Compound_Library->Uptake_Assay Data_Analysis Data Analysis & SAR Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocols

General Cell Culture of HEK293 Transporter Cell Lines

HEK293 cells stably expressing either hDAT, hSERT, or hNET are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) to maintain transporter expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For assays, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.[2]

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells expressing hDAT, hSERT, or hNET

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

  • Non-specific binding inhibitors:

    • For hDAT: 10 µM Benztropine

    • For hSERT: 10 µM Fluoxetine

    • For hNET: 10 µM Desipramine

  • Test compounds (LEAD-01 and ANA-01 to ANA-04) dissolved in assay buffer

  • 96-well plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding inhibitor (for non-specific binding) or 50 µL of test compound at various concentrations.

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation (5-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester, washing several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • HEK293 cells expressing hDAT, hSERT, or hNET, seeded in 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4

  • Radioactive neurotransmitters:

    • For hDAT: [³H]Dopamine

    • For hSERT: [³H]Serotonin

    • For hNET: [³H]Norepinephrine

  • Uptake inhibitors for determining non-specific uptake:

    • For hDAT: 10 µM GBR12909

    • For hSERT: 10 µM Fluoxetine

    • For hNET: 10 µM Desipramine

  • Test compounds (LEAD-01 and ANA-01 to ANA-04) dissolved in KRH buffer

Procedure:

  • Cell Preparation:

    • Wash the cells in each well of the 96-well plate twice with KRH buffer.

  • Inhibition Assay:

    • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing either vehicle, a non-specific uptake inhibitor, or the test compound at various concentrations.

  • Uptake Initiation:

    • Initiate the uptake by adding the respective [³H]neurotransmitter to each well at a final concentration near its Km for the transporter.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count the radioactivity.

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Anticipated Results and Data Presentation

The experimental data will be presented in a clear and concise tabular format to facilitate direct comparison between the compounds.

Table 1: Binding Affinities (Ki, nM) of (3-Propoxyphenyl)methanamine Hydrochloride and its Analogs at Monoamine Transporters

Compound ID Alkoxy Group hDAT Ki (nM) hSERT Ki (nM) hNET Ki (nM)
LEAD-01 Propoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-01 Methoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-02 Ethoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-03 Isopropoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-04 Butoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Functional Potencies (IC50, nM) of (3-Propoxyphenyl)methanamine Hydrochloride and its Analogs in Monoamine Uptake Inhibition

Compound ID Alkoxy Group hDAT IC50 (nM) hSERT IC50 (nM) hNET IC50 (nM)
LEAD-01 Propoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-01 Methoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-02 Ethoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-03 Isopropoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]
ANA-04 Butoxy[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 3: Selectivity Ratios

Compound ID SERT/DAT Selectivity (Ki ratio) NET/DAT Selectivity (Ki ratio) SERT/NET Selectivity (Ki ratio)
LEAD-01 [Calculated Value][Calculated Value][Calculated Value]
ANA-01 [Calculated Value][Calculated Value][Calculated Value]
ANA-02 [Calculated Value][Calculated Value][Calculated Value]
ANA-03 [Calculated Value][Calculated Value][Calculated Value]
ANA-04 [Calculated Value][Calculated Value][Calculated Value]

Interpretation and Discussion

The data generated from these experiments will allow for a thorough discussion of the structure-activity relationships within this series of compounds. Key points of discussion would include:

  • Effect of Alkyl Chain Length: A comparison of ANA-01 (methoxy), ANA-02 (ethoxy), LEAD-01 (propoxy), and ANA-04 (butoxy) will reveal how increasing the length and lipophilicity of the alkoxy group affects affinity and potency at each transporter. It is plausible that an optimal chain length exists for binding to the hydrophobic pockets within the transporter proteins.

  • Effect of Alkyl Chain Branching: Comparing LEAD-01 (propoxy) with ANA-03 (isopropoxy) will provide insights into the steric tolerance of the binding sites. A significant difference in activity between these two isomers would suggest a specific conformational requirement for optimal binding.

  • Selectivity Profile: The selectivity ratios will highlight which structural modifications favor interaction with a particular transporter. For example, certain analogs might emerge as potent and selective DAT inhibitors, while others may exhibit a broader spectrum of activity. This information is crucial for guiding the development of compounds with a desired therapeutic profile.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative analysis of (3-Propoxyphenyl)methanamine hydrochloride and its analogs as potential monoamine transporter ligands. By employing a systematic approach to analog selection and utilizing validated in vitro assays, researchers can effectively elucidate the structure-activity relationships that govern the pharmacological properties of this chemical series. The detailed protocols and data presentation formats provided herein serve as a robust template for conducting and reporting such investigations, ultimately contributing to the discovery and development of novel CNS-active agents.

References

  • Biosynth. .

  • PubChem. .

  • PubChem. .

  • Hansen, F. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]

  • PubChem. .

  • American Elements. .

  • Gifford Bioscience. .

  • Molecular Devices. .

  • iGEM. .

  • Springer Nature Protocols. .

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for (3-Propoxyphenyl)methanamine hydrochloride

Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, field-proven safety and logistical inf...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, field-proven safety and logistical information for handling (3-Propoxyphenyl)methanamine hydrochloride (CAS No: 467462-57-3). As your partner in laboratory safety, we aim to build trust by offering value that extends beyond the product itself, ensuring your research is both groundbreaking and safe.

Hazard Assessment: Understanding the Risks

(3-Propoxyphenyl)methanamine hydrochloride is an amine salt that presents several hazards requiring stringent control measures. The primary risks associated with this compound involve direct contact and inhalation. A thorough understanding of these hazards, as outlined in Safety Data Sheets (SDS), is the foundation of a robust safety protocol.[1] The hazards necessitate a multi-faceted approach to personal protection, covering skin, eyes, and the respiratory system.

The identified hazards from supplier safety data sheets are summarized below.

Hazard ClassificationDescriptionPotential ConsequencesSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2][3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation, with some sources indicating the potential for severe skin burns.Redness, pain, and in severe cases, chemical burns upon direct contact.[3][3][4]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation, with some sources indicating the risk of severe eye damage.Pain, redness, and potential for lasting damage to eye tissue.[3][3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.Coughing, shortness of breath, and irritation of the mucous membranes and upper respiratory tract upon inhalation of dust.[3][5][3][4][5]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, a specific suite of PPE is mandatory for all personnel handling (3-Propoxyphenyl)methanamine hydrochloride. Simply listing the equipment is insufficient; understanding the causality behind each choice is critical for ensuring compliance and safety.

Eye and Face Protection: The First Line of Defense

Requirement: Chemical splash goggles and a face shield.

Causality: The compound is classified as causing serious eye irritation or damage.[3] Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against fine dust or splashes.

  • Chemical Splash Goggles: These are essential to form a protective seal, preventing airborne particles from entering the eye area.

  • Face Shield: Worn in conjunction with goggles, a face shield provides a secondary barrier, protecting the entire face from splashes during procedures like dissolution or transfer of the material.[1]

Skin and Body Protection: An Impermeable Barrier

Requirement: Compatible chemical-resistant gloves and a fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron or coveralls are recommended.

Causality: (3-Propoxyphenyl)methanamine hydrochloride can cause severe skin burns and irritation. The choice of glove material is paramount.

  • Gloves: Nitrile or neoprene gloves are generally recommended for handling amine compounds.[6] Always inspect gloves for any signs of degradation or perforation before use.[7] For prolonged tasks, consider double-gloving.

  • Laboratory Coat: A flame-resistant lab coat, fully fastened, protects the torso and arms from incidental contact.

  • Apron/Coveralls: When handling larger quantities (>10g) or when there is a significant risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[8]

Respiratory Protection: Safeguarding Against Inhalation

Requirement: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.

Causality: The compound may cause respiratory tract irritation.[3][5] The fine, dusty nature of the solid material makes it easy to become airborne, especially during weighing and transfer operations.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to handle the solid material within a chemical fume hood or a ventilated balance enclosure.[1][3]

  • Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below safe limits, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[7][9][10] All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.

Operational Plans: Step-by-Step Protocols

Procedural discipline is as crucial as the equipment itself. The following protocols for donning, doffing, and disposal are designed to be self-validating systems that minimize exposure and cross-contamination.

Protocol for Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Coveralls: Put on your laboratory coat and fasten all buttons. If required, don coveralls.

  • Respirator (if needed): Perform a seal check on your respirator before entering the handling area.

  • Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of gloves (if double-gloving). Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the second pair of gloves.

Protocol for Doffing PPE (to prevent self-contamination)

This sequence is critical to avoid transferring contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Face Shield: Remove the face shield from the back of your head.

  • Lab Coat/Coveralls: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles: Remove goggles from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The selection of appropriate PPE is contingent on the specific task and the scale of the operation. This workflow diagram provides a logical pathway for making these critical decisions.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Scale of Operation cluster_3 PPE Level start Handling (3-Propoxyphenyl) methanamine hydrochloride fume_hood Is the task performed in a fume hood or ventilated enclosure? start->fume_hood scale Quantity Handled fume_hood->scale Yes respirator Add NIOSH-Approved Respirator to PPE fume_hood->respirator No ppe_standard Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles scale->ppe_standard < 1 gram (e.g., analytical weighing) ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron + Double Gloves scale->ppe_enhanced > 1 gram (e.g., synthesis) respirator->scale

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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